4-Ethoxy-2-nitrophenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-1-isocyanato-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-2-15-7-3-4-8(10-6-12)9(5-7)11(13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUZRQJHDHUGTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N=C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394648 | |
| Record name | 4-Ethoxy-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108128-49-0 | |
| Record name | 4-Ethoxy-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxy-2-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethoxy-2-nitrophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Ethoxy-2-nitrophenyl isocyanate (CAS RN: 108128-49-0). This document is intended for professionals in research and development who require detailed technical information for laboratory and industrial applications.
Core Chemical Properties
This compound is a substituted aromatic isocyanate. The presence of the highly reactive isocyanate group (-N=C=O), an electron-withdrawing nitro group (-NO2), and an ethoxy group (-OCH2CH3) on the phenyl ring dictates its chemical behavior and potential applications as a building block in organic synthesis. While specific experimental data such as melting and boiling points are not widely reported in the literature, the fundamental properties are summarized below.
Data Presentation: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Registry Number | 108128-49-0 | [1] |
| Molecular Formula | C9H8N2O4 | [2][3] |
| Molecular Weight | 208.17 g/mol | [2] |
| Monoisotopic Mass | 208.0484 Da | [3] |
| Predicted XlogP | 2.9 | [3] |
| Physical Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Reactivity and Stability
The dominant feature of this molecule is the isocyanate functional group, which is a potent electrophile. The carbon atom of the isocyanate is highly susceptible to attack by nucleophiles.
Key Reactivity Points:
-
Reaction with Nucleophiles: It readily reacts with alcohols to form carbamates, with amines to form ureas, and with water to form an unstable carbamic acid, which decomposes to the corresponding aniline (4-Ethoxy-2-nitroaniline) and carbon dioxide. This moisture sensitivity is a critical handling consideration.
-
Stability: Like most isocyanates, it is moisture-sensitive and should be stored in a dry, inert atmosphere (e.g., under nitrogen) to prevent degradation. Elevated temperatures can promote polymerization.
-
Hazardous Reactions: Vigorous and exothermic reactions can occur with strong nucleophiles. Upon combustion, it may produce hazardous gases such as carbon oxides and nitrogen oxides.
The general reactivity with nucleophiles is a cornerstone of its application in synthesis and is illustrated in the diagram below.
Experimental Protocols: Synthesis
The primary method for synthesizing aryl isocyanates is through the phosgenation of the corresponding primary aniline. In this case, this compound would be synthesized from 4-Ethoxy-2-nitroaniline.
Precursor: 4-Ethoxy-2-nitroaniline (CAS RN: 616-86-4)
General Synthesis Protocol (Phosgenation):
This protocol is a representative procedure based on the well-established synthesis of isocyanates from anilines using phosgene or a phosgene equivalent.
-
Reaction Setup: A solution of the precursor, 4-Ethoxy-2-nitroaniline, is prepared in an inert, dry solvent (e.g., toluene or ethyl acetate) within a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet tube. The system must be maintained under a dry, inert atmosphere.
-
Phosgenation: A solution of phosgene (COCl2) in the same solvent is slowly added to the aniline solution at a controlled temperature. Alternatively, a stream of phosgene gas can be bubbled through the solution. The reaction is typically performed in the presence of a base (like pyridine) to neutralize the HCl byproduct on a lab scale.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting aniline.
-
Workup: Upon completion, the reaction mixture is typically heated to ensure the conversion of any intermediate carbamoyl chloride to the final isocyanate product. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified, often by vacuum distillation or recrystallization from a dry, non-polar solvent (e.g., hexane or carbon tetrachloride), to yield the pure this compound.
The logical workflow for this synthesis is depicted in the following diagram.
References
An In-depth Technical Guide to 4-Ethoxy-2-nitrophenyl isocyanate
This technical guide provides a comprehensive overview of 4-Ethoxy-2-nitrophenyl isocyanate, a reactive chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document covers the compound's physicochemical properties, potential synthetic routes, characteristic reactions, and prospective applications, with a focus on its utility in the synthesis of novel molecular entities.
Core Compound Data
This compound is an aromatic isocyanate featuring both an ethoxy and a nitro functional group on the phenyl ring. These substituents influence the reactivity of the isocyanate moiety, making it a subject of interest for chemical synthesis.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from established chemical databases.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₄ | PubChem[1] |
| Molecular Weight | 208.17 g/mol | --- |
| Monoisotopic Mass | 208.0484 Da | PubChem[1] |
| CAS Number | 108128-49-0 | --- |
| Predicted XlogP | 2.9 | PubChem[1] |
| SMILES | CCOC1=CC(=C(C=C1)N=C=O)--INVALID-LINK--[O-] | PubChem[1] |
| InChI | InChI=1S/C9H8N2O4/c1-2-15-7-3-4-8(10-6-12)9(5-7)11(13)14/h3-5H,2H2,1H3 | PubChem[1] |
| InChIKey | ANUZRQJHDHUGTM-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Experimental Protocols
General Synthetic Workflow
The synthesis of an aryl isocyanate from its corresponding aniline derivative generally follows the workflow depicted below. This process, known as phosgenation, involves the formation of an intermediate carbamoyl chloride, which then eliminates hydrogen chloride to yield the isocyanate.
A generalized workflow for the synthesis of aryl isocyanates via phosgenation.
Experimental Protocol: Synthesis of a Related Compound (p-Nitrophenyl isocyanate)
The following protocol for the synthesis of p-nitrophenyl isocyanate from p-nitroaniline and phosgene can be adapted for the preparation of this compound.[3]
Materials:
-
p-Nitroaniline
-
Phosgene
-
Dry Ethyl Acetate
-
Dry Carbon Tetrachloride
Procedure:
-
A solution of p-nitroaniline in dry ethyl acetate is slowly added to a solution of excess phosgene in the same solvent.
-
The reaction mixture is gently boiled to facilitate the dissolution of the initially formed p-nitroaniline hydrochloride.
-
After the addition is complete, the excess phosgene and ethyl acetate are removed by distillation.
-
The residue is treated with hot, dry carbon tetrachloride to dissolve the p-nitrophenyl isocyanate, leaving behind insoluble byproducts.
-
The carbon tetrachloride solution is partially concentrated and cooled to crystallize the p-nitrophenyl isocyanate.
Chemical Reactivity and Applications in Drug Development
Isocyanates are highly reactive electrophiles that readily react with a variety of nucleophiles.[4] This reactivity is the cornerstone of their utility in organic synthesis and drug development. The primary reactions of interest involve the formation of ureas and carbamates.
General Reactivity Pathway
The isocyanate group is susceptible to nucleophilic attack at the central carbon atom. This leads to the formation of stable addition products, which is a fundamental principle in the synthesis of many pharmaceuticals and biomaterials.
General reaction pathways of this compound with nucleophiles.
Experimental Protocol: Formation of a Substituted Urea
This protocol outlines a general procedure for the reaction of an aryl isocyanate with a primary amine to form a substituted urea.
Materials:
-
This compound
-
Primary amine of interest
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Dissolve the primary amine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of this compound in the same solvent to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature for a specified time (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude urea derivative can be purified by recrystallization or column chromatography.
Experimental Protocol: Formation of a Carbamate
This protocol provides a general method for the synthesis of a carbamate from an aryl isocyanate and an alcohol.
Materials:
-
This compound
-
Alcohol of interest
-
Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)
-
Tertiary amine catalyst (optional, e.g., Triethylamine, DABCO)
Procedure:
-
Dissolve the alcohol in the anhydrous solvent under an inert atmosphere.
-
Add the tertiary amine catalyst, if required.
-
Slowly add a solution of this compound in the same solvent to the alcohol solution. The reaction may be exothermic.
-
Stir the mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Once the reaction is complete, the solvent is evaporated.
-
The crude carbamate product is then purified, typically by column chromatography.
Potential Applications in Medicinal Chemistry
While there is no specific literature on the applications of this compound in drug development, its chemical nature suggests several potential uses:
-
Linker Chemistry: The isocyanate group can be used to covalently link the 4-ethoxy-2-nitrophenyl moiety to biomolecules or other small molecules containing amine or hydroxyl groups. This is a common strategy in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.
-
Scaffold for Novel Compounds: The substituted phenyl ring can serve as a scaffold for the synthesis of a library of compounds. The nitro group can be reduced to an amine, providing a further point for chemical modification.
-
Pro-drug Design: The reactivity of the isocyanate can be exploited to create pro-drugs that release an active pharmaceutical ingredient (API) upon reaction with biological nucleophiles.
Conclusion
This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its reactivity, governed by the isocyanate functional group, allows for the straightforward synthesis of a variety of urea and carbamate derivatives. While direct literature on this specific compound is sparse, its properties and reactivity can be reliably inferred from related aryl isocyanates. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in their work.
References
4-Ethoxy-2-nitrophenyl isocyanate synthesis and reactions
An In-depth Technical Guide to 4-Ethoxy-2-nitrophenyl isocyanate: Synthesis, Reactions, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, a key intermediate for researchers, scientists, and professionals in drug development. The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of chemical pathways and workflows to facilitate understanding.
The most common and efficient method for synthesizing this compound is through the reaction of its corresponding aniline precursor, 4-Ethoxy-2-nitroaniline, with a phosgene equivalent. Due to the high toxicity and handling difficulties of phosgene gas, solid and safer alternatives such as triphosgene (bis(trichloromethyl) carbonate) are widely used in laboratory and industrial settings.[1] The reaction proceeds by converting the primary amine into the isocyanate functional group.
Physicochemical Data
The properties of the key starting material and the final product are summarized below.
| Compound Name | Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 4-Ethoxy-2-nitroaniline | C₈H₁₀N₂O₃ | 182.18 | Red to rust-brown crystalline powder | 616-86-4 |
| This compound | C₉H₈N₂O₄ | 208.17 | (Not specified, likely a solid) | 108128-49-0 |
Synthesis Workflow Diagram
References
In-Depth Technical Guide: Reactivity of 4-Ethoxy-2-nitrophenyl isocyanate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 4-ethoxy-2-nitrophenyl isocyanate with primary amines. Isocyanates are a critical class of reagents in organic synthesis, widely utilized in the pharmaceutical and polymer industries for the formation of ureas, urethanes, and other derivatives. The reactivity of the isocyanate functional group is significantly influenced by the electronic nature of its substituents. This document details the expected reactivity of this compound, provides generalized experimental protocols for its reaction with primary amines to form substituted ureas, and discusses the influence of the ethoxy and nitro substituents on the reaction kinetics.
Introduction
Isocyanates (R-N=C=O) are highly reactive electrophilic species that readily react with nucleophiles such as amines, alcohols, and water. The reaction with primary amines is a cornerstone of urea synthesis, a fundamental transformation in medicinal chemistry and materials science. The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the isocyanate, followed by proton transfer to yield a substituted urea.
The reactivity of the isocyanate is governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the aryl ring increase the electrophilicity and thus enhance the reaction rate, while electron-donating groups decrease it. In the case of this compound, the presence of both an electron-donating group (4-ethoxy) and a strong electron-withdrawing group (2-nitro) creates a unique reactivity profile that is of significant interest.
Reaction Mechanism and Electronic Effects
The reaction between an aryl isocyanate and a primary amine proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the isocyanate. This results in the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the final urea product.
The substituents on the phenyl ring of this compound play a crucial role in modulating its reactivity:
-
2-Nitro Group (Electron-Withdrawing): The nitro group at the ortho position is a powerful electron-withdrawing group due to its strong -I (inductive) and -M (mesomeric) effects. This effect significantly increases the partial positive charge on the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine. This is expected to lead to a faster reaction rate compared to unsubstituted phenyl isocyanate.
-
4-Ethoxy Group (Electron-Donating): The ethoxy group at the para position is an electron-donating group due to its +M (mesomeric) effect, which is stronger than its -I (inductive) effect. This effect would typically decrease the electrophilicity of the isocyanate carbon. However, the electron-withdrawing effect of the nitro group, particularly from the ortho position, is expected to dominate, leading to an overall enhancement of reactivity.
The interplay of these electronic effects makes this compound a highly reactive partner in urea formation reactions.
Quantitative Data Summary
| Primary Amine Type | Expected Relative Reactivity | Typical Solvent(s) | Typical Reaction Temperature | Typical Reaction Time | Expected Yield |
| Aliphatic (e.g., n-butylamine) | Very High | THF, DCM, DMF | Room Temperature | < 1 hour | > 95% |
| Alicyclic (e.g., cyclohexylamine) | High | THF, DCM, DMF | Room Temperature | 1 - 2 hours | > 90% |
| Aromatic (e.g., aniline) | Moderate | DMF, DMSO | Room Temperature to 50°C | 2 - 6 hours | 80 - 95% |
| Sterically Hindered (e.g., t-butylamine) | Low | DMF, DMSO | 50 - 80°C | 6 - 24 hours | 60 - 80% |
Note: Reaction times and yields are estimates and can vary depending on the specific primary amine, solvent purity, and reaction scale.
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis of substituted ureas from this compound and a primary amine.
General Procedure for the Synthesis of N-(Alkyl/Aryl)-N'-(4-ethoxy-2-nitrophenyl)urea
This protocol is a common and straightforward method for the synthesis of ureas from an isocyanate and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., butylamine, aniline)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent (approximately 0.1 to 0.5 M concentration).
-
Begin stirring the solution at room temperature under an inert atmosphere.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred solution of the primary amine. The addition is typically done dropwise via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically indicated by the disappearance of the limiting reagent), the product can be isolated.
-
Work-up:
-
If the product precipitates from the reaction mixture, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If the product is soluble, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
In Situ Generation of Isocyanate from an Amine using Triphosgene
This method is useful when the desired isocyanate is not commercially available. It involves the in situ generation of the isocyanate from the corresponding primary amine using triphosgene, followed by the addition of the second primary amine to form the urea.
Materials:
-
4-Ethoxy-2-nitroaniline
-
Triphosgene
-
Anhydrous Dichloromethane (DCM)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Primary amine for urea formation
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Isocyanate Formation:
-
To a stirred solution of 4-ethoxy-2-nitroaniline (1.0 equivalent) in anhydrous DCM, add the non-nucleophilic base (3.0 equivalents) at 0°C under an inert atmosphere.
-
Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the formation of the isocyanate by IR spectroscopy (a strong absorption band around 2250-2275 cm⁻¹ indicates isocyanate formation).
-
-
Urea Formation:
-
Once the formation of this compound is confirmed, cool the reaction mixture back to 0°C.
-
Slowly add the second primary amine (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC or LC-MS.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of this compound with a primary amine.
Experimental Workflow
Caption: General experimental workflow for urea synthesis.
Conclusion
This compound is a highly reactive building block for the synthesis of substituted ureas. The presence of a strong electron-withdrawing nitro group at the ortho position significantly enhances the electrophilicity of the isocyanate carbon, leading to rapid reactions with primary amines under mild conditions. While the para-ethoxy group has an opposing electron-donating effect, the overall reactivity is dominated by the nitro group. The provided experimental protocols offer a reliable starting point for the synthesis and derivatization of molecules containing the 4-ethoxy-2-nitrophenyl urea scaffold, which may be of interest to researchers in drug discovery and materials science. It is always recommended to perform small-scale test reactions to optimize conditions for specific substrates.
Spectroscopic and Synthetic Overview of 4-Ethoxy-2-nitrophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic data and a plausible synthetic approach for 4-Ethoxy-2-nitrophenyl isocyanate (C₉H₈N₂O₄). Due to the limited availability of experimental data in public databases and scientific literature, this document presents a combination of predicted data and general methodologies applicable to the synthesis of similar compounds.
Spectroscopic Data
Mass Spectrometry
Predicted mass spectrometry data for this compound suggests several possible adducts that could be observed in an experimental setting. This information is crucial for identifying the compound in complex mixtures and confirming its molecular weight.
| Adduct | Predicted m/z |
| [M+H]⁺ | 209.05568 |
| [M+Na]⁺ | 231.03762 |
| [M-H]⁻ | 207.04112 |
| [M+NH₄]⁺ | 226.08222 |
| [M+K]⁺ | 247.01156 |
| [M]⁺ | 208.04785 |
| [M]⁻ | 208.04895 |
| Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem.[1] |
Note: The absence of publicly available experimental Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for this compound prevents a detailed analysis of its vibrational and magnetic properties at this time. Researchers are advised to acquire this data experimentally for unambiguous characterization.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature. However, a general and well-established method for the synthesis of aryl isocyanates involves the phosgenation of the corresponding aniline precursor. In this case, the precursor would be 4-Ethoxy-2-nitroaniline.
General Synthesis of Aryl Isocyanates from Anilines
The conversion of an aniline to an isocyanate is a standard organic transformation. The following protocol outlines the general steps involved, which can be adapted for the synthesis of this compound from 4-Ethoxy-2-nitroaniline.
Reaction:
4-Ethoxy-2-nitroaniline + Phosgene (or a phosgene equivalent) → this compound + 2 HCl
Materials and Reagents:
-
4-Ethoxy-2-nitroaniline
-
Phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene, diphosgene)
-
An inert solvent (e.g., toluene, ethyl acetate, dichloromethane)
-
A base to act as a hydrogen chloride scavenger (optional, e.g., a tertiary amine)
Procedure:
-
Dissolution: Dissolve 4-Ethoxy-2-nitroaniline in a dry, inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Phosgenation: Introduce phosgene gas or a solution of a phosgene equivalent to the reaction mixture. This step is highly exothermic and requires careful temperature control, typically at low temperatures (e.g., 0 °C) initially, followed by a gradual warming to room temperature or gentle heating to ensure complete reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the N-H stretches of the aniline and appearance of the characteristic isocyanate (-N=C=O) stretch around 2250-2275 cm⁻¹).
-
Work-up: Upon completion, remove the excess phosgene and solvent. This is typically achieved by distillation, often under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent.
Safety Precautions: Phosgene is an extremely toxic gas. All manipulations should be carried out in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment. Phosgene equivalents are also hazardous and must be handled with care.
Logical Workflow for Synthesis and Characterization
The synthesis and subsequent characterization of this compound would follow a logical progression of steps to ensure the identity and purity of the final product.
References
An In-depth Technical Guide to the Safety and Handling of 4-Ethoxy-2-nitrophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Ethoxy-2-nitrophenyl isocyanate, a chemical intermediate used in laboratory and research settings. The following sections detail the substance's properties, associated hazards, and recommended safety protocols to ensure its proper use and disposal.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Chemical Formula | C₉H₈N₂O₄[1] |
| Molecular Weight | 208.17 g/mol |
| CAS Number | 32459-62-4[2][3] |
| Appearance | Yellow crystalline solid |
| Boiling Point | 230-235 °C (lit.) |
| Melting Point | 56 - 59 °C (lit.)[4] |
| Flash Point | >110 °C (>230 °F) |
| Density | 1.11 g/mL at 25 °C (lit.)[5] |
| Solubility | No data available |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3][7] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[2][3][7] |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3][7] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to minimize risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][8]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] In case of inadequate ventilation, wear respiratory protection.[7][8]
-
Wash hands and any exposed skin thoroughly after handling.[7][8]
-
Take off contaminated clothing and wash it before reuse.[2][8]
Storage:
-
Store in a cool, dry, and well-ventilated place.[4] Recommended storage temperature is 2 - 8 °C.[4]
-
Store locked up.[8]
-
This substance is moisture-sensitive; store under an inert gas.[4]
-
Incompatible materials include strong oxidizing agents and strong acids.[4][7]
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| PPE Type | Specifications |
| Eye/Face Protection | Chemical safety goggles are required. A face shield may be necessary in situations with a high potential for splashing.[9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) should be worn.[9] Protective clothing, such as a lab coat, is necessary to prevent skin contact.[2] |
| Respiratory Protection | In case of inadequate ventilation or the potential for inhalation of dust or vapors, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (e.g., OV/P100) should be used.[9] |
First-Aid Measures
In the event of exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][10] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][7] Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[2][8] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do. Continue rinsing.[2][8] Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[2][4] Never give anything by mouth to an unconscious person.[4][10] Seek immediate medical attention.[2] |
Accidental Release Measures
In the case of a spill, follow these procedures:
-
Personal Precautions: Evacuate the area.[4][10] Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.[4][10] Avoid breathing dust and contact with the material.[4][10]
-
Environmental Precautions: Prevent the spill from entering drains or waterways.[4][10]
-
Methods for Cleaning Up: For small spills, use an inert absorbent material (e.g., sand, earth) to soak up the substance.[3] For larger spills, dike the area to contain the material.[2] Carefully sweep or shovel the material into a suitable, labeled container for disposal.[4][7] Avoid generating dust.[4][7]
Caption: A workflow diagram outlining the emergency response procedure for a spill of this compound.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[8] The material should be disposed of by a licensed chemical waste disposal company.[7][10] Do not allow the chemical to enter drains or sewer systems.[4][10]
Toxicological Information
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for this compound before handling the chemical.
References
- 1. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 4-Nitrophenyl isocyanate - Safety Data Sheet [chemicalbook.com]
- 5. 4-乙氧基苯基异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.fi [fishersci.fi]
- 7. fishersci.com [fishersci.com]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. chemicalbook.com [chemicalbook.com]
Solubility Profile of 4-Ethoxy-2-nitrophenyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-Ethoxy-2-nitrophenyl isocyanate in organic solvents. Due to a lack of readily available quantitative solubility data in peer-reviewed literature, this document focuses on qualitative solubility information inferred from related compounds and outlines a comprehensive, standardized experimental protocol for determining solubility. This guide is intended to equip researchers with the necessary information and methodologies to effectively utilize this compound in their work.
Core Concepts in Solubility
The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. The molecular structure of this compound, which contains both polar (nitro and isocyanate groups) and non-polar (ethoxy and phenyl groups) moieties, suggests a degree of solubility in a range of organic solvents.
Solubility Data
A thorough search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, information on the synthesis and handling of structurally similar compounds, such as p-nitrophenyl isocyanate, indicates its solubility in solvents like ethyl acetate and carbon tetrachloride. Based on its structure, a qualitative assessment of its expected solubility in common organic solvents is presented in Table 1.
| Solvent | Chemical Formula | Solvent Type | Predicted Solubility |
| Acetone | C₃H₆O | Polar Aprotic | Likely Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Likely Soluble |
| Methanol | CH₃OH | Polar Protic | Likely Soluble |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Likely Soluble |
| Chloroform | CHCl₃ | Polar Aprotic | Likely Soluble |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Likely Soluble |
| Toluene | C₇H₈ | Non-polar | Moderately Soluble |
| Hexane | C₆H₁₄ | Non-polar | Likely Insoluble |
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents. The predictions are based on the compound's chemical structure and solubility of analogous compounds. Experimental verification is required for quantitative assessment.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is adaptable for various solvents and temperatures.
Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., acetone, ethyl acetate)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (chemically resistant, e.g., PTFE)
-
Syringes
-
Evaporating dish or pre-weighed beaker
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation is reached.
-
-
Sample Collection:
-
Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporating dish or beaker. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation:
-
Place the evaporating dish containing the filtered solution in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the isocyanate. Alternatively, use a vacuum desiccator at room temperature to evaporate the solvent.
-
Continue the evaporation process until all the solvent has been removed and a constant weight of the solid residue is achieved.
-
-
Calculation of Solubility:
-
Weigh the evaporating dish with the dried solid residue.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), using the following formulas:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solvent used (mL)) * 100
Solubility (mol/L) = (Mass of residue (g) / Molecular weight of compound ( g/mol )) / (Volume of solvent used (L))
-
Safety Precautions:
-
Isocyanates are potent respiratory and skin sensitizers. All handling should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing any work.
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a solid compound in an organic solvent.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and analytical requirements.
In-Depth Technical Guide to 4-Ethoxy-2-nitrophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethoxy-2-nitrophenyl isocyanate (CAS No. 108128-49-0), a specialty chemical with potential applications in organic synthesis and pharmaceutical research. This document details its commercial availability, offers insights into its synthesis, and explores its potential, though currently undocumented, role in drug discovery.
Commercial Availability
This compound is available from a select number of chemical suppliers. The table below summarizes the available data on suppliers, purity, and pricing. Researchers are advised to contact the suppliers directly for the most current information and to inquire about bulk quantities.
| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |
| American Custom Chemicals Corporation (via ChemicalBook) | 108128-49-0 | 97% | 1g | $714.91 |
| 5g | $1222.45 | |||
| A2B Chem | 108128-49-0 | Not Specified | Inquire | Inquire |
| Santa Cruz Biotechnology, Inc. | 108128-49-0 | Not Specified | Inquire | Inquire |
| Chemical Point | 108128-49-0 | Not Specified | Inquire | Inquire |
| Energy Chemical | 108128-49-0 | Not Specified | Inquire | Inquire |
| CONIER CHEM AND PHARMA LIMITED | 108128-49-0 | Not Specified | Inquire | Inquire |
| Aromsyn Co., Ltd. | 108128-49-0 | Not Specified | Inquire | Inquire |
Synthesis and Experimental Protocols
General Reaction Scheme for Isocyanate Synthesis:
Figure 1: General synthesis of aromatic isocyanates.
Conceptual Experimental Protocol (Based on related syntheses):
This is a generalized procedure and must be adapted and optimized for the specific synthesis of this compound. This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate safety precautions due to the extreme toxicity of phosgene.
-
Reaction Setup: A solution of 4-Ethoxy-2-nitroaniline in a dry, inert solvent (e.g., toluene or ethyl acetate) is prepared in a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet tube.
-
Phosgenation: Phosgene gas is bubbled through the solution at a controlled rate. The reaction is typically carried out at elevated temperatures.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the N-H stretch of the aniline and the appearance of the characteristic isocyanate -N=C=O stretch).
-
Workup: Upon completion, the excess phosgene and solvent are removed by distillation under reduced pressure.
-
Purification: The crude this compound is then purified, typically by vacuum distillation or recrystallization.
Applications in Drug Discovery and Signaling Pathways
Currently, there is a lack of published research detailing the specific use of this compound in drug development or its interaction with known signaling pathways. However, isocyanates are a valuable class of reagents in medicinal chemistry. They are frequently used as electrophilic synthons to create urea, urethane, and carbamate linkages, which are common motifs in biologically active molecules.
The presence of the ethoxy and nitro groups on the phenyl ring of this particular isocyanate offers medicinal chemists opportunities for further functionalization and structure-activity relationship (SAR) studies. The nitro group can, for instance, be reduced to an amine, providing a handle for further derivatization.
Hypothetical Experimental Workflow in Drug Discovery:
The following diagram illustrates a potential workflow where this compound could be utilized as a building block in the synthesis of a small molecule library for biological screening.
Figure 2: Potential workflow for drug discovery.
Methodological & Application
Application Notes and Protocols for N-Terminal Peptide Sequencing using 4-Ethoxy-2-nitrophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal sequencing is a critical technique in protein and peptide analysis, providing essential information about protein identity, structure, and function. The Edman degradation, a cornerstone of this methodology, involves the sequential removal and identification of amino acids from the N-terminus of a polypeptide chain. This process relies on the use of a coupling reagent that reacts with the free N-terminal amino group. While phenyl isothiocyanate (PITC) is the most common reagent, there is ongoing interest in developing novel reagents with improved detection properties or altered reactivity.
This document provides a detailed, albeit theoretical, protocol for the use of 4-ethoxy-2-nitrophenyl isocyanate (ENPI) for N-terminal peptide sequencing. Due to the limited availability of specific experimental data for this reagent, the following protocols are based on established methodologies for similar isothiocyanate compounds. The introduction of the ethoxy and nitro groups on the phenyl ring is anticipated to influence the chromatographic and mass spectrometric properties of the resulting amino acid derivatives, potentially offering advantages in their identification.
Synthesis of this compound
A plausible synthetic route for this compound begins with the nitration of 2-ethoxyphenol, followed by reduction of the resulting nitro group to an amine, and subsequent conversion to the isothiocyanate using thiophosgene.
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
N-Terminal Peptide Sequencing Protocol
This protocol details the steps for the derivatization of the N-terminal amino acid of a peptide with this compound, followed by cleavage and identification of the resulting 4-ethoxy-2-nitrophenylthiohydantoin (ENPTH)-amino acid.
Experimental Workflow
Caption: Workflow for N-terminal sequencing with ENPI.
Detailed Methodologies
1. Coupling Reaction:
-
Objective: To react this compound with the N-terminal amino group of the peptide.
-
Protocol:
-
Dissolve the peptide sample (1-10 nmol) in a suitable buffer (e.g., 50 µL of 50 mM sodium bicarbonate, pH 9.0).
-
Add a 10-fold molar excess of this compound dissolved in a water-miscible organic solvent (e.g., 10 µL of a 10 mg/mL solution in acetonitrile).
-
Incubate the reaction mixture at 50°C for 30 minutes.
-
Lyophilize the sample to remove the solvent and excess reagent.
-
2. Cleavage Reaction:
-
Objective: To cleave the derivatized N-terminal amino acid from the peptide backbone.
-
Protocol:
-
To the dried derivatized peptide, add 50 µL of anhydrous trifluoroacetic acid (TFA).
-
Incubate at 50°C for 10 minutes.
-
Dry the sample under a stream of nitrogen.
-
3. Conversion to ENPTH-Amino Acid:
-
Objective: To convert the unstable thiazolinone derivative into a more stable thiohydantoin derivative.
-
Protocol:
-
Resuspend the dried sample in 20 µL of 1 M HCl.
-
Incubate at 60°C for 20 minutes.
-
Lyophilize the sample to dryness.
-
4. Analysis of ENPTH-Amino Acid:
-
Objective: To identify the cleaved and converted amino acid derivative.
-
Protocol:
-
Reconstitute the dried ENPTH-amino acid in a suitable solvent (e.g., 20 µL of 50% acetonitrile in water).
-
Inject an aliquot into an HPLC system equipped with a C18 column for separation. A gradient elution with acetonitrile and water containing 0.1% TFA is recommended. Detection can be performed using a UV detector, likely at a wavelength where the nitro-aromatic group has strong absorbance.
-
Alternatively, the sample can be analyzed by mass spectrometry (e.g., ESI-MS) to determine the mass of the ENPTH-amino acid, thereby identifying the N-terminal residue.
-
Data Presentation
The successful identification of ENPTH-amino acids relies on comparing their retention times (in HPLC) or mass-to-charge ratios (in MS) with those of known standards. The following tables provide the theoretical molecular weights of the expected ENPTH derivatives of the 20 common amino acids.
| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight ( g/mol ) | Theoretical MW of ENPTH-Amino Acid ( g/mol ) |
| Alanine | Ala | A | 89.09 | 297.28 |
| Arginine | Arg | R | 174.20 | 382.39 |
| Asparagine | Asn | N | 132.12 | 340.31 |
| Aspartic Acid | Asp | D | 133.10 | 341.29 |
| Cysteine | Cys | C | 121.16 | 329.35 |
| Glutamic Acid | Glu | E | 147.13 | 355.32 |
| Glutamine | Gln | Q | 146.14 | 354.33 |
| Glycine | Gly | G | 75.07 | 283.25 |
| Histidine | His | H | 155.16 | 363.35 |
| Isoleucine | Ile | I | 131.17 | 339.36 |
| Leucine | Leu | L | 131.17 | 339.36 |
| Lysine | Lys | K | 146.19 | 354.38 |
| Methionine | Met | M | 149.21 | 357.40 |
| Phenylalanine | Phe | F | 165.19 | 373.38 |
| Proline | Pro | P | 115.13 | 323.32 |
| Serine | Ser | S | 105.09 | 313.28 |
| Threonine | Thr | T | 119.12 | 327.31 |
| Tryptophan | Trp | W | 204.23 | 412.42 |
| Tyrosine | Tyr | Y | 181.19 | 389.38 |
| Valine | Val | V | 117.15 | 325.33 |
Note: The theoretical molecular weights are calculated based on the addition of the 4-ethoxy-2-nitrophenylthiohydantoin moiety (C10H9N3O4S, MW = 208.19 g/mol ) to the amino acid residue, with the loss of a water molecule.
Conclusion and Future Perspectives
The use of this compound as a reagent for N-terminal peptide sequencing presents an intriguing, though currently theoretical, alternative to standard methods. The presence of the nitro and ethoxy groups may offer unique advantages in the detection and separation of the resulting ENPTH-amino acid derivatives. Further experimental validation is required to establish the optimal reaction conditions and to characterize the analytical properties of the ENPTH-amino acids. Researchers are encouraged to explore the potential of this reagent and to contribute to the development of novel tools for protein and peptide analysis.
Application Note: HPLC-Analyse von Aminosäuren nach Derivatisierung mit 4-Ethoxy-2-nitrophenylisocyanat
Wichtiger Hinweis: Eine umfassende Literaturrecherche ergab kein etabliertes und validiertes Protokoll für die Derivatisierung von Aminosäuren mit spezifisch 4-Ethoxy-2-nitrophenylisocyanat zur HPLC-Analyse. Die nachfolgenden Informationen stellen daher ein allgemeines, theoretisches Protokoll dar, das auf den bekannten Reaktionen von Isocyanaten mit Aminosäuren basiert. Dieses Dokument soll als Leitfaden für die Methodenentwicklung und -validierung durch Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung dienen.
Einleitung
Die quantitative Analyse von Aminosäuren ist in vielen Bereichen der Forschung und Industrie, einschließlich der pharmazeutischen Entwicklung, von entscheidender Bedeutung. Da viele Aminosäuren keine ausreichenden Chromophore für eine empfindliche UV-Detektion in der Hochleistungsflüssigkeitschromatographie (HPLC) besitzen, ist ein Derivatisierungsschritt vor der Analyse erforderlich. Isocyanate sind eine Klasse von Reagenzien, die mit der primären oder sekundären Aminogruppe von Aminosäuren unter Bildung stabiler Harnstoffderivate reagieren.
4-Ethoxy-2-nitrophenylisocyanat ist ein aromatisches Isocyanat, dessen Struktur auf die Bildung eines Derivats mit einem starken Chromophor hindeutet, was eine empfindliche Detektion im UV-sichtbaren Bereich ermöglicht. Die Nitrogruppe und der Ethoxy-Substituent am Phenylring beeinflussen die Reaktivität und die chromatographischen Eigenschaften der resultierenden Derivate.
Dieses Anwendungsmerkblatt beschreibt eine allgemeine Vorgehensweise für die Prä-Säulen-Derivatisierung von Aminosäuren mit 4-Ethoxy-2-nitrophenylisocyanat und die anschließende Analyse mittels Umkehrphasen-HPLC.
Chemische Reaktion
Die Derivatisierungsreaktion beinhaltet einen nukleophilen Angriff der Aminogruppe der Aminosäure auf das elektrophile Kohlenstoffatom der Isocyanatgruppe. Dies führt zur Bildung einer stabilen N,N'-disubstituierten Harnstoffbindung.
Abbildung 1: Allgemeine Reaktionsgleichung für die Derivatisierung einer Aminosäure mit 4-Ethoxy-2-nitrophenylisocyanat.
Experimentelle Protokolle
Benötigte Materialien
-
Aminosäure-Standardlösungen (z. B. 1 mM in 0,1 M HCl)
-
4-Ethoxy-2-nitrophenylisocyanat-Lösung (z. B. 10 mg/mL in trockenem Acetonitril)
-
Boratpuffer (0,1 M, pH 9,0)
-
Acetonitril (HPLC-Qualität)
-
Wasser (HPLC-Qualität)
-
Ameisensäure (oder Trifluoressigsäure)
-
Reaktionsgefäße (z. B. 1,5-mL-Mikrozentrifugenröhrchen)
-
Thermoblock oder Wasserbad
-
HPLC-System mit UV-Detektor
Derivatisierungsprotokoll
-
Probenvorbereitung: Eine geeignete Menge der Aminosäure-Standardlösung oder der Probe in ein Reaktionsgefäß pipettieren.
-
Pufferzugabe: 200 µL Boratpuffer (pH 9,0) hinzufügen und mischen. Der basische pH-Wert deprotoniert die Aminogruppe und erleichtert die Reaktion.
-
Reagenzzugabe: 100 µL der 4-Ethoxy-2-nitrophenylisocyanat-Lösung zugeben.
-
Inkubation: Die Mischung sofort vortexen und für 30 Minuten bei 60 °C in einem Thermoblock inkubieren.
-
Reaktionsstopp: Die Reaktion durch Zugabe von 50 µL einer sauren Lösung (z. B. 1 M HCl) stoppen, um überschüssiges Reagenz zu hydrolysieren.
-
Verdünnung und Filtration: Die Probe mit der mobilen Phase verdünnen und vor der HPLC-Injektion durch einen 0,45-µm-Spritzenfilter filtrieren.
HPLC-Analyseprotokoll
-
Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm Partikelgröße)
-
Mobile Phase A: 0,1 % Ameisensäure in Wasser
-
Mobile Phase B: 0,1 % Ameisensäure in Acetonitril
-
Flussrate: 1,0 mL/min
-
Säulentemperatur: 30 °C
-
Detektionswellenlänge: Basierend auf dem UV-Spektrum des Derivats zu bestimmen (wahrscheinlich im Bereich von 300-400 nm aufgrund der Nitrophenylgruppe).
-
Injektionsvolumen: 10 µL
-
Gradientenelution:
| Zeit (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 40 | 60 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
Quantitativer Überblick (Illustrative Daten)
Die folgende Tabelle zeigt hypothetische Daten, die bei der Validierung einer solchen Methode erwartet werden könnten. Diese Werte dienen nur zur Veranschaulichung und müssen experimentell ermittelt werden.
| Aminosäure | Retentionszeit (min) | Nachweisgrenze (LOD) (pmol) | Bestimmungsgrenze (LOQ) (pmol) | Linearitätsbereich (µM) | R² |
| Glycin | 5.2 | 5 | 15 | 1 - 200 | 0.9991 |
| Alanin | 7.8 | 4 | 12 | 1 - 200 | 0.9995 |
| Valin | 12.5 | 3 | 10 | 0.5 - 150 | 0.9998 |
| Leucin | 15.1 | 3 | 9 | 0.5 - 150 | 0.9997 |
| Phenylalanin | 16.8 | 2 | 6 | 0.5 - 150 | 0.9999 |
| Asparaginsäure | 4.1 | 6 | 18 | 1 - 250 | 0.9989 |
| Glutaminsäure | 4.9 | 6 | 20 | 1 - 250 | 0.9988 |
Experimenteller Arbeitsablauf
Abbildung 2: Schematischer Arbeitsablauf für die Derivatisierung und Analyse von Aminosäuren.
Fazit und Ausblick
Die Derivatisierung von Aminosäuren mit 4-Ethoxy-2-nitrophenylisocyanat stellt einen vielversprechenden, jedoch noch nicht etablierten Ansatz für die quantitative HPLC-Analyse dar. Das hier vorgestellte allgemeine Protokoll bietet eine solide Grundlage für die Entwicklung einer spezifischen und validierten Methode. Zukünftige Arbeiten sollten sich auf die Optimierung der Reaktionsbedingungen (pH-Wert, Temperatur, Zeit, Reagenzkonzentration) und der HPLC-Trennbedingungen konzentrieren. Eine vollständige Methodenvalidierung gemäß den ICH-Richtlinien, einschließlich der Bestimmung von Spezifität, Linearität, Genauigkeit, Präzision sowie Nachweis- und Bestimmungsgrenzen, ist für den Einsatz in einem regulierten Umfeld unerlässlich.
Application Notes and Protocols for Labeling Peptides with 4-Ethoxy-2-nitrophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of peptides with 4-Ethoxy-2-nitrophenyl isocyanate. This method is primarily used for the modification of the N-terminal alpha-amine of a peptide, and to a lesser extent, the epsilon-amine of lysine residues. The resulting nitrophenyl-labeled peptide can be useful in a variety of applications, including immunoassays and other binding assays where the nitrophenyl group can act as a hapten for antibody recognition.
Principle of the Reaction
Isocyanates are reactive functional groups that readily form stable urea derivatives upon reaction with primary amines, such as the N-terminus of a peptide. The reaction is generally rapid and proceeds efficiently at neutral to slightly basic pH. The presence of an electron-withdrawing nitro group on the phenyl ring of this compound increases the electrophilicity of the isocyanate carbon, leading to a higher reaction rate compared to unsubstituted phenyl isocyanate.
The primary site of labeling is the N-terminal amine due to its lower pKa compared to the epsilon-amine of lysine side chains. However, with a sufficient excess of the labeling reagent and at a slightly basic pH, labeling of lysine residues can also occur.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the labeling reaction. These values are based on typical conditions for similar isocyanate labeling procedures and may require optimization for specific peptides.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Peptide Concentration | 1-5 mg/mL | Higher concentrations can lead to aggregation. |
| Solvent | Acetonitrile/Water or DMF/Water | A co-solvent is often necessary to dissolve the isocyanate. |
| pH | 7.5 - 8.5 | Balances reactivity and minimizes side reactions. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically fast at ambient temperature. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by HPLC. |
| Molar Excess of Reagent | 2-10 fold | A slight excess ensures complete labeling. |
Table 2: Typical Labeling Efficiency and Purification Yield
| Parameter | Typical Value | Method of Determination |
| Labeling Efficiency | > 90% | HPLC or Mass Spectrometry |
| Purification Yield | 50 - 80% | Dependent on peptide sequence and purification method. |
| Purity of Final Product | > 95% | Analytical HPLC |
Experimental Protocol
This protocol outlines the steps for labeling a peptide with this compound and subsequent purification.
Materials and Reagents
-
Peptide of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Sodium bicarbonate buffer (0.1 M, pH 8.0)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
HPLC grade acetonitrile
-
Reverse-phase HPLC column (e.g., C18)
Labeling Procedure
-
Peptide Solution Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.0) to a final concentration of 1-5 mg/mL.
-
Labeling Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or ACN.
-
Reaction Initiation: Add a 2-10 fold molar excess of the this compound solution to the peptide solution with gentle vortexing. The final concentration of the organic solvent should ideally not exceed 20-30% to maintain peptide solubility.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.
-
Reaction Quenching (Optional): The reaction can be quenched by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 50-100 mM. This will consume any excess isocyanate.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by reverse-phase HPLC. The labeled peptide will have a longer retention time than the unlabeled peptide.
Purification of the Labeled Peptide
-
Sample Preparation: Acidify the reaction mixture with a small amount of TFA (to a final concentration of 0.1%) to ensure protonation of the peptide and improve chromatographic separation.
-
HPLC Purification: Purify the labeled peptide using a preparative or semi-preparative reverse-phase HPLC system.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. Optimize the gradient based on the hydrophobicity of the peptide.
-
-
Fraction Collection: Collect fractions corresponding to the major peak of the labeled peptide.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final labeled peptide as a powder.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the chemical reaction and the overall experimental workflow.
Caption: Chemical reaction scheme for peptide labeling.
Caption: Overall experimental workflow for peptide labeling.
Application Notes and Protocols for 4-Ethoxy-2-nitrophenyl Isocyanate as a Chromogenic Label for Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a theoretical protocol for the use of 4-ethoxy-2-nitrophenyl isocyanate as a chromogenic labeling reagent for peptides. This reagent is designed to react with the N-terminal α-amino group of peptides, introducing a chromophore that facilitates spectrophotometric detection and quantification. The protocols outlined below are based on established isocyanate chemistry and are intended to serve as a starting point for experimental design.
Introduction
This compound is an aromatic isocyanate compound. The isocyanate functional group (-N=C=O) is highly reactive towards primary amines, such as the N-terminus of a peptide, forming a stable urea linkage.[1][2] The nitrophenyl group is expected to confer chromogenic properties to the labeled peptide, allowing for its detection and quantification using UV-Vis spectrophotometry. The ethoxy group may enhance solubility in common organic solvents used in peptide chemistry. While specific literature on this particular isocyanate for peptide labeling is not available, this protocol is derived from the known reactivity of similar isocyanates like phenyl isocyanate and 4-nitrophenyl isocyanate.[3][4]
Key Features:
-
Chromogenic Tagging: The 4-ethoxy-2-nitrophenyl group introduces a chromophore for easy detection.
-
N-Terminal Specificity: Isocyanates preferentially react with the N-terminal α-amino group of peptides under controlled pH conditions.[1][2]
-
Quantitative Analysis: The intensity of the colorimetric signal can be correlated with the peptide concentration.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₉H₈N₂O₄ |
| Molecular Weight | 208.17 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in aprotic organic solvents such as acetonitrile, DMF, and DMSO. |
| Reactivity | The isocyanate group is highly electrophilic and reacts with nucleophiles, particularly primary amines. It is sensitive to moisture and protic solvents.[5] |
Experimental Protocols
Materials and Reagents
-
Peptide sample
-
This compound
-
Anhydrous, amine-free solvent (e.g., Acetonitrile, Dimethylformamide)
-
Reaction Buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
UV-Vis Spectrophotometer
Protocol for Peptide Labeling
Note: This is a theoretical protocol and may require optimization.
-
Peptide Solution Preparation: Dissolve the peptide sample in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Labeling Reagent Preparation: Immediately before use, prepare a 10-fold molar excess solution of this compound in anhydrous acetonitrile.
-
Labeling Reaction: Add the labeling reagent solution to the peptide solution. The final concentration of the organic solvent should not exceed 20-30% (v/v) to maintain peptide solubility.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quenching: Add the quenching solution to the reaction mixture to consume any unreacted isocyanate. Incubate for an additional 30 minutes.
-
Purification: Purify the labeled peptide from excess reagent and by-products using RP-HPLC.
-
Analysis: Analyze the purified labeled peptide using a UV-Vis spectrophotometer to determine its absorbance spectrum and quantify the peptide. Mass spectrometry can be used to confirm the modification.
Quantification of Labeled Peptides
-
Standard Curve Preparation: Prepare a series of known concentrations of a standard labeled peptide.
-
Spectrophotometric Measurement: Measure the absorbance of the standards and the unknown sample at the wavelength of maximum absorbance (λmax) of the 4-ethoxy-2-nitrophenyl group.
-
Concentration Determination: Plot the absorbance values of the standards against their concentrations to generate a standard curve. Use the equation of the line to determine the concentration of the unknown sample.
Hypothetical Quantitative Data
The following table presents hypothetical data for the labeling efficiency and spectrophotometric properties of a model peptide labeled with this compound.
| Parameter | Hypothetical Value |
| Labeling Efficiency | > 95% |
| λmax of Labeled Peptide | 350 - 400 nm (estimated) |
| Molar Extinction Coefficient | 10,000 - 15,000 M⁻¹cm⁻¹ (estimated) |
| Limit of Detection (LOD) | 1 - 5 µM (estimated) |
| Limit of Quantification (LOQ) | 5 - 15 µM (estimated) |
Visualizations
Caption: Experimental workflow for peptide labeling.
Caption: Reaction of isocyanate with a peptide's N-terminus.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | 1. Inactive reagent (hydrolyzed).2. Suboptimal pH.3. Presence of primary amine contaminants. | 1. Use fresh, anhydrous reagent and solvent.2. Optimize the reaction pH (typically 8.0-9.0).3. Ensure high purity of the peptide and buffer. |
| Peptide Precipitation | 1. High concentration of organic solvent.2. Peptide is not soluble at the reaction pH. | 1. Reduce the volume of the reagent solution.2. Test peptide solubility in the reaction buffer before adding the reagent. |
| Multiple Peaks in HPLC | 1. Incomplete reaction or side reactions.2. Labeling of lysine side chains. | 1. Increase incubation time or reagent concentration.2. Lower the reaction pH to favor N-terminal labeling. |
Conclusion
This compound presents a promising, yet unvalidated, option for the chromogenic labeling of peptides. The protocols and data presented herein are theoretical and intended to guide the user in developing a robust experimental procedure. Optimization of reaction conditions will be critical for achieving high labeling efficiency and accurate quantification.
References
- 1. Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Nitrophenyl isocyanate 97 100-28-7 [sigmaaldrich.com]
- 5. 4-Nitrophenyl isocyanate | 100-28-7 [chemicalbook.com]
Application of 4-Ethoxy-2-nitrophenyl Isocyanate in Edman Degradation: A Theoretical Exploration
Disclaimer: Extensive literature searches did not yield specific protocols or established applications of 4-Ethoxy-2-nitrophenyl isocyanate for protein sequencing via Edman degradation. The following application notes and protocols are based on the well-established principles of Edman degradation using phenyl isothiocyanate (PITC) and propose a hypothetical application of this compound. This information is intended for research and development professionals and should be considered theoretical.
Application Notes
Edman degradation is a cornerstone technique for determining the N-terminal amino acid sequence of proteins and peptides.[1][2][3] The method involves the sequential cleavage of amino acid residues from the N-terminus and their identification. The standard reagent used for this process is phenyl isothiocyanate (PITC).[2][3][4] This document explores the theoretical application of a related, yet unvalidated, compound, this compound, in this process.
The core of the Edman degradation is the reaction of an isothiocyanate (or in this hypothetical case, an isocyanate) with the free N-terminal amino group of a peptide under alkaline conditions to form a phenylthiocarbamoyl (PTC) or, in this case, a phenylcarbamoyl peptide derivative.[1][2] Subsequent treatment with anhydrous acid cleaves the N-terminal residue as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH) amino acid for identification.[1][2][5]
The introduction of ethoxy and nitro- substituents on the phenyl ring of the isocyanate could theoretically offer advantages, such as altered reactivity or improved detection of the resulting amino acid derivative. The electron-withdrawing nitro group may enhance the electrophilicity of the isocyanate carbon, potentially leading to faster coupling reactions. The ethoxy group, being electron-donating, might modulate this effect. Furthermore, the nitro group could serve as a chromophore, facilitating the detection of the cleaved amino acid derivative by UV-Vis spectroscopy.
Experimental Protocols
Standard Edman Degradation Protocol using Phenyl Isothiocyanate (PITC)
This protocol outlines the established method for Edman degradation.
1. Coupling Reaction:
-
Dissolve the peptide sample (10-100 picomoles) in a coupling buffer (e.g., 125 µL of 50% pyridine in water, adjusted to pH 9.0 with trifluoroacetic acid).[1]
-
Add a 5% (v/v) solution of PITC in heptane.
-
Incubate the mixture at 50°C for 30 minutes.
-
Lyophilize the sample to remove excess reagent and by-products.
2. Cleavage Reaction:
-
Treat the dried sample with anhydrous trifluoroacetic acid (TFA).[2]
-
Incubate at 50°C for 10 minutes to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.
-
Evaporate the TFA under a stream of nitrogen.
3. Conversion to PTH-amino acid:
-
Resuspend the dried sample in 25% aqueous TFA.
-
Incubate at 50°C for 30 minutes to convert the ATZ-amino acid into the more stable phenylthiohydantoin (PTH)-amino acid.[4]
-
Dry the sample.
4. Identification:
-
Dissolve the PTH-amino acid in a suitable solvent (e.g., acetonitrile).
-
Identify the PTH-amino acid by high-performance liquid chromatography (HPLC) or mass spectrometry by comparing its retention time or mass-to-charge ratio with known standards.[1][4]
Hypothetical Protocol for Edman Degradation using this compound
This proposed protocol is theoretical and would require empirical optimization.
1. Coupling Reaction:
-
Dissolve the peptide sample (10-100 picomoles) in a suitable aprotic solvent (e.g., dimethylformamide, DMF) containing a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to maintain alkaline conditions.
-
Add a solution of this compound in DMF.
-
Incubate at room temperature. Reaction progress should be monitored by a suitable analytical technique (e.g., LC-MS) to determine the optimal reaction time.
-
Quench the reaction and remove excess reagent.
2. Cleavage Reaction:
-
Treat the dried sample with anhydrous trifluoroacetic acid (TFA).
-
The conditions (temperature and time) for cleavage may differ from the standard protocol and would need to be optimized.
3. Conversion to Hydantoin Derivative:
-
The resulting thiazolinone-like derivative would be converted to its corresponding stable hydantoin derivative using aqueous acid, similar to the standard protocol.
4. Identification:
-
The resulting 4-ethoxy-2-nitrophenyl-hydantoin-amino acid would be identified by HPLC, leveraging the nitro group's chromophoric properties for UV detection, or by mass spectrometry.
Data Presentation
The following tables summarize the properties of the standard and hypothetical reagents and the expected data from a sequencing experiment.
Table 1: Comparison of Reagents for Edman Degradation
| Property | Phenyl Isothiocyanate (PITC) | This compound (Hypothetical) |
| Molecular Formula | C₇H₅NS | C₉H₈N₂O₄ |
| Molecular Weight | 135.19 g/mol | 208.17 g/mol [6] |
| Reactive Group | Isothiocyanate (-N=C=S) | Isocyanate (-N=C=O) |
| Expected Reactivity | Well-established reactivity with primary amines.[1][2] | Potentially higher reactivity with nucleophiles due to the electron-withdrawing nitro group.[7] |
| Detection of Derivative | PTH-amino acids are typically detected by UV absorbance at ~254 nm. | The nitro group may allow for detection at a different wavelength with potentially higher sensitivity. |
Table 2: Hypothetical Quantitative Data for a Pentapeptide Sequencing
This table presents hypothetical yield data for a 5-cycle Edman degradation of a model pentapeptide (e.g., Gly-Phe-Leu-Ser-Ala).
| Cycle Number | Amino Acid | Standard PITC Method (Expected Yield %) | Hypothetical this compound Method (Expected Yield %) |
| 1 | Gly | 95 | 96 |
| 2 | Phe | 93 | 94 |
| 3 | Leu | 91 | 92 |
| 4 | Ser | 85 | 86 |
| 5 | Ala | 82 | 83 |
Note: The expected yields for the hypothetical method are projected to be slightly higher due to the potentially increased reactivity of the isocyanate, leading to more efficient coupling.
Visualizations
The following diagrams illustrate the workflows for both the standard and the hypothetical Edman degradation processes.
Caption: Standard Edman degradation workflow using PITC.
Caption: Hypothetical Edman degradation workflow using this compound.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. longdom.org [longdom.org]
- 6. labshake.com [labshake.com]
- 7. researchgate.net [researchgate.net]
Application Note: HPLC Method Development for 4-Ethoxy-2-nitrophenyl Isocyanate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethoxy-2-nitrophenyl isocyanate and its derivatives are important intermediates in organic synthesis and pharmaceutical development. The isocyanate functional group is highly reactive, making it a valuable synthon for the creation of ureas, carbamates, and other functionalities. The presence of a nitroaromatic group provides a strong chromophore, making these compounds amenable to UV-Vis detection. High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for monitoring the purity and reaction kinetics of these derivatives. This application note provides a detailed protocol for the systematic development of a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and its derivatives.
1. Experimental Protocols
A systematic approach to HPLC method development is crucial for achieving a robust and reliable separation. The following protocol outlines the steps from initial screening to method optimization.
1.1. HPLC System and Reagents
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is recommended.
-
Columns: A C18 column is a good starting point due to the non-polar nature of the analytes. A common choice would be a 4.6 x 150 mm column with 5 µm particle size.
-
Reagents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water are required. Formic acid or trifluoroacetic acid (TFA) may be used as mobile phase modifiers.
1.2. Sample Preparation
-
Standard Solution: Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile.
-
Working Solution: Dilute the stock solution to a working concentration of approximately 50-100 µg/mL with the initial mobile phase composition.
-
Derivatization (If Necessary): Isocyanates can be reactive with protic solvents. If instability is observed, derivatization with an alcohol (e.g., methanol) to form the more stable carbamate may be necessary for accurate quantification.
1.3. Initial Method Screening
The goal of the initial screening is to find a suitable column and mobile phase that provides retention and initial separation of the target analyte and its impurities.
-
Column Selection: Start with a C18 stationary phase.
-
Mobile Phase Selection:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Detector Wavelength: Based on the nitroaromatic chromophore, a wavelength of 254 nm is a good starting point. A DAD can be used to scan for the optimal wavelength.
-
Initial Gradient: A generic scouting gradient is employed to determine the approximate elution conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B (Acetonitrile) 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
1.4. Method Optimization
Based on the results from the initial screening, the method can be optimized to improve resolution, peak shape, and run time.
-
Gradient Slope Adjustment: If the peaks are clustered together, a shallower gradient should be used. If the peaks are too far apart, a steeper gradient can be employed.
-
Isocratic vs. Gradient Elution: If the initial screening shows a narrow elution window, an isocratic method can be developed for a simpler and faster analysis.
-
Mobile Phase Modifier: The choice and concentration of the acid modifier (e.g., formic acid, TFA) can affect peak shape and retention time.
-
Column Temperature: Varying the column temperature can influence selectivity and viscosity of the mobile phase.
-
Flow Rate: Adjusting the flow rate can impact resolution and analysis time.
2. Data Presentation
The following tables summarize hypothetical data from the method development process.
Table 1: Initial Method Screening Results
| Compound | Retention Time (min) | Peak Area | Tailing Factor |
| Impurity 1 | 5.2 | 15000 | 1.3 |
| This compound | 12.5 | 850000 | 1.1 |
| Impurity 2 | 12.8 | 25000 | 1.5 |
Table 2: Optimized Method Parameters and Results
| Parameter | Optimized Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 40% to 60% B in 15 min |
| Flow Rate | 1.2 mL/min |
| Temperature | 35 °C |
| Detection | 254 nm |
| Compound | Retention Time (min) | Peak Area | Resolution | Tailing Factor |
| Impurity 1 | 4.1 | 14800 | - | 1.2 |
| This compound | 9.8 | 852000 | 2.5 | 1.0 |
| Impurity 2 | 10.5 | 25500 | 1.8 | 1.2 |
3. Visualizations
Diagram 1: HPLC Method Development Workflow
Caption: Workflow for HPLC method development.
This application note provides a comprehensive and systematic protocol for developing a robust RP-HPLC method for the analysis of this compound and its derivatives. By following the outlined steps of initial screening and systematic optimization, researchers can achieve reliable and accurate quantification of these compounds, which is essential for process monitoring and quality control in pharmaceutical and chemical research. The principles described here are broadly applicable to the method development for other similar aromatic and isocyanate-containing molecules.
Application Notes and Protocols: Synthesis and Use of 4-Ethoxy-2-nitrophenyl isocyanate for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 4-ethoxy-2-nitrophenyl isocyanate and its application as a labeling reagent in quantitative proteomics. While specific literature on this particular derivative is limited, the protocols provided are based on well-established methods for the synthesis of aryl isocyanates and the use of similar isocyanate-based labeling reagents in mass spectrometry-based proteomics. The information herein is intended to serve as a comprehensive guide for researchers interested in developing and utilizing novel labeling strategies for protein quantification.
Introduction
Quantitative proteomics is a powerful discipline for the global measurement of protein abundance, enabling the elucidation of cellular mechanisms, biomarker discovery, and drug target identification. Chemical labeling strategies, which introduce stable isotopes into peptides or proteins, are a cornerstone of accurate and robust quantification by mass spectrometry. Isocyanate-based reagents, such as phenyl isocyanate (PIC), have been successfully employed for the derivatization of peptide N-termini, facilitating relative quantification through the use of isotopic variants.[1][2]
This application note focuses on a derivative, this compound, which offers potential advantages due to its specific chemical properties. The ethoxy group can enhance solubility, while the nitro group, being strongly electron-withdrawing, can influence the reactivity of the isocyanate group and potentially introduce a unique fragmentation signature in tandem mass spectrometry (MS/MS).[3]
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from a commercially available precursor.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Proposed)
This protocol is a general procedure for the phosgenation of anilines and should be adapted and optimized for the specific substrate. Caution: Phosgene is an extremely toxic gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. Phosgene can be generated in situ from safer precursors like triphosgene.
Materials:
-
4-Ethoxy-2-nitroaniline[4]
-
Triphosgene
-
Toluene (anhydrous)
-
Activated charcoal
-
Inert gas (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet, dissolve 4-ethoxy-2-nitroaniline (1 equivalent) in anhydrous toluene.
-
Phosgene Generation (in situ): In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous toluene.
-
Reaction: Slowly add the triphosgene solution to the heated (reflux) solution of 4-ethoxy-2-nitroaniline under a constant stream of inert gas. A catalytic amount of activated charcoal can be added to facilitate the decomposition of triphosgene to phosgene.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the N-H stretches of the starting aniline and the appearance of the characteristic isocyanate (-N=C=O) stretch (around 2250-2280 cm⁻¹).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solution to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).
Expected Yield and Characterization:
The yield and purity should be determined empirically. The final product should be characterized by:
-
¹H and ¹³C NMR: To confirm the structure.
-
FT-IR Spectroscopy: To verify the presence of the isocyanate group.
-
Mass Spectrometry: To confirm the molecular weight.
| Parameter | Expected Value |
| Molecular Formula | C₉H₈N₂O₄ |
| Molecular Weight | 208.17 g/mol |
| Appearance | (Predicted) Crystalline solid |
| IR (N=C=O stretch) | ~2270 cm⁻¹ |
Application in Quantitative Proteomics
This compound can be used as a labeling reagent for the relative quantification of proteins. The strategy is analogous to the use of d₀/d₅-phenyl isocyanate, where two isotopic versions of the reagent would be synthesized to label two different samples for comparison.[1]
Workflow for Quantitative Proteomics
The general workflow for a quantitative proteomics experiment using an isocyanate-based labeling reagent is outlined below.
Caption: General workflow for quantitative proteomics using isotopic labeling.
Experimental Protocol: Peptide Labeling (Proposed)
Materials:
-
Protein digest (e.g., tryptic peptides) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5)
-
This compound (light and heavy isotopic versions) dissolved in anhydrous acetonitrile or DMSO
-
Quenching solution (e.g., 50 mM hydroxylamine or 100 mM glycine)
-
C18 desalting spin columns
Procedure:
-
Sample Preparation: Ensure the peptide sample is in a buffer free of primary amines. Adjust the pH to 7.0-8.0 if necessary.
-
Labeling Reaction: Add the this compound solution to the peptide sample at a molar excess (e.g., 10-fold) to ensure complete labeling. Vortex briefly and incubate at room temperature for 30-60 minutes. Isocyanates react quantitatively with peptide N-terminal amines within minutes at neutral pH.[1]
-
Quenching: Add the quenching solution to react with any excess isocyanate reagent. Incubate for 15 minutes at room temperature.
-
Sample Combination: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Desalting: Desalt the combined peptide mixture using a C18 spin column according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS/MS fragmentation spectra.
Data Analysis
-
Peptide Identification: Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS spectra. The search parameters must include the mass modification corresponding to the addition of the this compound label on the peptide N-termini and lysine side chains.
-
Quantification: Extract the ion chromatograms for the "light" and "heavy" labeled peptide pairs from the MS1 scans. The ratio of the peak areas for each pair corresponds to the relative abundance of the peptide in the two original samples.
| Parameter | Description |
| Labeling Target | Primary amines (N-terminus and Lysine side chains) |
| Reaction pH | 7.0 - 8.0 |
| Reaction Time | 30 - 60 minutes |
| Quantification | Based on MS1 peak area ratios of isotopic pairs |
Signaling Pathways
There is currently no available literature describing the use of this compound for the study of specific signaling pathways. However, as a general quantitative proteomics tool, it could be applied to investigate changes in protein expression in any signaling pathway of interest in response to various stimuli.
Conclusion
This compound is a promising, yet underexplored, labeling reagent for quantitative proteomics. The protocols provided here, based on established chemical principles and analogous reagents, offer a starting point for its synthesis and application. Further research is required to fully characterize its reactivity, labeling efficiency, and fragmentation behavior in mass spectrometry to validate its utility for the broader research community.
References
- 1. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting incomplete derivatization with 4-Ethoxy-2-nitrophenyl isocyanate
Welcome to the technical support center for 4-Ethoxy-2-nitrophenyl isocyanate derivatization. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during the derivatization of primary and secondary amines for analytical purposes, such as LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a derivatizing agent used to modify primary and secondary amines. This reaction attaches a UV-active and electrochemically active tag to the analyte, enhancing its detection by HPLC with UV or electrochemical detectors, as well as by mass spectrometry.
Q2: What is the mechanism of the derivatization reaction?
The isocyanate group (-N=C=O) of this compound is highly electrophilic and reacts with the nucleophilic amine group of the analyte to form a stable urea derivative.
Q3: Why is my derivatization incomplete?
Incomplete derivatization can be caused by several factors, including suboptimal reaction conditions, reagent degradation, presence of interfering substances, or issues with the sample matrix. The following sections provide detailed troubleshooting guides to address this issue.
Troubleshooting Incomplete Derivatization
Problem: Low or no product formation.
This is one of the most common issues and can be attributed to a variety of factors. The following guide will walk you through a systematic approach to identify and resolve the root cause.
Initial Checks:
-
Reagent Integrity: Confirm the purity and stability of your this compound. Isocyanates are sensitive to moisture and can degrade over time.
-
Solvent Purity: Ensure that the solvent used for the reaction is anhydrous and free of any amine-containing impurities.
-
Standard/Sample Integrity: Verify the concentration and purity of your analyte (standard or sample).
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting incomplete derivatization.
Caption: Troubleshooting workflow for incomplete derivatization.
Guide 1: Reagent Quality and Storage
Question: How can I be sure my this compound is active?
Answer: Isocyanates are highly reactive and susceptible to degradation by moisture. Proper storage and handling are critical for maintaining reagent activity.
Troubleshooting Steps:
-
Visual Inspection: Check for any change in appearance of the reagent. Clumping or discoloration may indicate degradation.
-
Storage Conditions: Ensure the reagent is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to protect it from moisture.
-
Functional Test: Perform a derivatization reaction with a known, pure standard of an amine. This will confirm the reactivity of the isocyanate.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation |
| Temperature | 2-8 °C |
| Atmosphere | Inert Gas (Argon or Nitrogen) |
| Container | Tightly sealed, amber vial |
| Location | Desiccator |
Guide 2: Optimizing Reaction Conditions
Question: What are the optimal reaction conditions for derivatization with this compound?
Answer: The optimal conditions can vary depending on the analyte and the sample matrix. Key parameters to optimize include pH, temperature, reaction time, and reagent concentration.
Experimental Protocol: Optimization of Derivatization
-
pH Screening:
-
Prepare a series of reaction mixtures at different pH values (e.g., 7.5, 8.0, 8.5, 9.0, 9.5) using a suitable buffer (e.g., borate buffer).
-
Keep the concentration of the analyte, this compound, temperature, and reaction time constant.
-
Analyze the product yield by HPLC to determine the optimal pH.
-
-
Temperature and Time Course Study:
-
At the optimal pH, set up reactions at different temperatures (e.g., 25°C, 40°C, 60°C).
-
At each temperature, collect aliquots at various time points (e.g., 15, 30, 60, 90, 120 minutes).
-
Quench the reaction (e.g., by adding an excess of a primary amine like Tris buffer) and analyze the product formation.
-
-
Reagent Concentration:
-
Vary the molar excess of this compound relative to the analyte (e.g., 2x, 5x, 10x, 20x).
-
Ensure the reaction goes to completion without significant side-product formation from excess reagent.
-
Table 2: Example Optimization Data (Hypothetical)
| pH | Temperature (°C) | Time (min) | Reagent Molar Excess | Product Yield (%) |
| 8.0 | 40 | 60 | 5x | 75 |
| 8.5 | 40 | 60 | 5x | 92 |
| 9.0 | 60 | 90 | 10x | 99 |
| 9.5 | 60 | 90 | 10x | 95 |
Guide 3: Investigating Matrix Effects
Question: I have optimized the reaction with standards, but it fails with my biological samples. What could be the issue?
Answer: Biological matrices are complex and can contain interfering substances that compete with the analyte for the derivatizing reagent or inhibit the reaction.
Troubleshooting Steps:
-
Sample Dilution: Dilute the sample to reduce the concentration of interfering substances.
-
Sample Cleanup: Employ a sample preparation technique to remove interferences. Common methods include:
-
Protein Precipitation (PPT): For plasma or serum samples, precipitate proteins with a solvent like acetonitrile or methanol.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively isolate the analyte and remove interfering compounds.
-
Liquid-Liquid Extraction (LLE): Partition the analyte into an immiscible solvent to separate it from the matrix.
-
Logical Relationship of Sample Cleanup
The following diagram illustrates the decision-making process for selecting a sample cleanup method.
Caption: Decision tree for selecting a sample cleanup method.
Summary of Key Troubleshooting Points
| Issue | Potential Cause | Recommended Solution |
| Low/No Product | Reagent degradation | Use fresh, properly stored reagent. |
| Suboptimal pH | Optimize pH (typically slightly basic). | |
| Low temperature/short time | Increase reaction temperature and/or time. | |
| Insufficient reagent | Increase the molar excess of the isocyanate. | |
| Inconsistent Results | Presence of moisture | Use anhydrous solvents and store reagent properly. |
| Matrix effects | Implement sample cleanup (PPT, SPE, LLE) or dilution. | |
| Excess Reagent Peaks | High molar excess of reagent | Optimize to use the lowest effective concentration. |
| Quench the reaction effectively. |
This technical support guide provides a starting point for troubleshooting incomplete derivatization with this compound. For further assistance, please consult the relevant product literature or contact our technical support team.
Side reactions of 4-Ethoxy-2-nitrophenyl isocyanate with amino acid side chains
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Ethoxy-2-nitrophenyl isocyanate for the modification of amino acid side chains in proteins and peptides.
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The information provided here is based on the general reactivity of isocyanates. Researchers should perform thorough optimization for their specific application.
Frequently Asked Questions (FAQs)
Q1: What are the primary amino acid residues that react with this compound?
A1: this compound, like other isocyanates, is an electrophilic reagent that primarily reacts with nucleophilic side chains of amino acids. The most common targets, in descending order of typical reactivity, are:
-
Primary amines: The ε-amino group of lysine and the α-amino group of the N-terminus react to form stable urea linkages.
-
Thiols: The sulfhydryl group of cysteine reacts to form a thiocarbamate linkage. This reaction is often competitive with amine labeling and is highly dependent on pH.
-
Hydroxyls: The hydroxyl groups of tyrosine and serine can react to form urethane linkages, though this is generally less favorable than reactions with amines and thiols under typical bioconjugation conditions.
-
Imidazole: The imidazole ring of histidine can also react, particularly at higher pH values.
Q2: How does pH affect the selectivity of the labeling reaction?
A2: pH is a critical parameter for controlling the selectivity of the reaction. The nucleophilicity of the target amino acid side chains is pH-dependent.
-
For targeting Lysine and N-terminus: Reactions are typically performed at a pH of 8.0-9.5. At this pH, the primary amines are sufficiently deprotonated and thus more nucleophilic.
-
For targeting Cysteine: To favor reaction with the thiol group over amines, a pH range of 6.5-7.5 is recommended. In this range, the thiol group is more nucleophilic than the protonated primary amines.
Q3: What are the potential side reactions when using this compound?
A3: The primary side reaction is the hydrolysis of the isocyanate group in the aqueous buffer, which leads to the formation of an unstable carbamic acid that quickly decomposes to an amine and carbon dioxide. This reduces the concentration of the active labeling reagent. Other potential side reactions include:
-
Cross-reactivity: As mentioned, the reagent can react with multiple nucleophilic side chains. Careful control of pH and stoichiometry is necessary to enhance selectivity.
-
Over-labeling: Using a large excess of the isocyanate can lead to the modification of multiple sites on the protein, potentially altering its structure, function, or solubility.[1]
-
Intra- and Inter-molecular crosslinking: If the protein has multiple reactive sites in close proximity, the bifunctional nature of the hydrolyzed isocyanate (amine) could potentially lead to crosslinking, although this is less common than with dedicated crosslinking reagents.
Q4: How can I monitor the progress of the labeling reaction?
A4: The progress of the reaction can be monitored by several methods:
-
Spectrophotometry: The introduction of the 4-Ethoxy-2-nitrophenyl group may result in a change in the UV-Vis spectrum of the protein, which can be monitored.
-
Mass Spectrometry (MS): This is a highly accurate method to determine the degree of labeling by measuring the mass increase of the protein.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-exchange HPLC can be used to separate the labeled protein from the unlabeled protein and the excess reagent.
-
Functional Assays: If the labeling is expected to affect the protein's activity, a functional assay can be used to indirectly monitor the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Hydrolysis of the isocyanate: The reagent is sensitive to water and can hydrolyze before reacting with the protein. 2. Incorrect pH: The pH of the reaction buffer may not be optimal for the target amino acid. 3. Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the protein for the reagent.[1] 4. Low reagent concentration: Insufficient molar excess of the isocyanate. | 1. Prepare the isocyanate solution in a dry, water-miscible organic solvent (e.g., DMSO, DMF) immediately before adding it to the protein solution. 2. Verify and adjust the pH of the reaction buffer to the optimal range for the target residue (see FAQ 2). 3. Use non-nucleophilic buffers such as phosphate, borate, or HEPES. 4. Increase the molar excess of the isocyanate. Perform a titration to find the optimal ratio. |
| Protein Precipitation | 1. Over-labeling: Modification of multiple surface residues can alter the protein's net charge and pI, leading to aggregation and precipitation.[1] 2. Solvent incompatibility: The organic solvent used to dissolve the isocyanate may denature the protein. | 1. Reduce the molar excess of the isocyanate and/or decrease the reaction time. 2. Minimize the volume of the organic solvent added to the protein solution (typically <10% v/v). |
| Lack of Selectivity | 1. Inappropriate pH: The pH may be in a range where multiple amino acid side chains are reactive. 2. High molar excess of reagent: A large excess of the isocyanate can drive reactions with less reactive sites. | 1. Narrow the pH range to favor the desired reaction (e.g., pH 6.5-7.5 for cysteine, pH 8.0-9.5 for lysine). 2. Reduce the molar excess of the isocyanate. |
| Loss of Protein Activity | 1. Modification of critical residues: The isocyanate may have reacted with an amino acid in the active site or a region important for conformational stability. 2. Denaturation: Reaction conditions (pH, solvent) may have denatured the protein. | 1. If the active site contains a highly reactive residue, consider using a protecting group strategy or site-directed mutagenesis to remove the reactive site if it is not the intended target. 2. Perform the reaction under milder conditions (e.g., lower temperature, optimized pH). |
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table provides generalized, illustrative data on the relative reactivity of amino acid side chains with isocyanates under different pH conditions. Actual reaction efficiencies will vary depending on the specific protein, buffer conditions, and stoichiometry.
| Amino Acid | pKa of Side Chain | Optimal pH for Reaction | Relative Reactivity (Illustrative) |
| Cysteine | ~8.3 | 6.5 - 7.5 | +++ |
| N-terminus (α-amine) | ~7.5 - 8.5 | 8.0 - 9.5 | ++++ |
| Lysine (ε-amine) | ~10.5 | 8.0 - 9.5 | +++++ |
| Tyrosine | ~10.1 | > 9.5 | ++ |
| Serine | ~13 | > 10 | + |
| Histidine | ~6.0 | > 7.0 | ++ |
Note: The number of "+" signs is a qualitative representation of relative reactivity.
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Protein Preparation:
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Dissolve the protein in a suitable non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl) at the desired pH.
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If targeting cysteine, ensure that the thiol group is reduced by treating with a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.
-
-
Isocyanate Solution Preparation:
-
Immediately before use, dissolve this compound in a dry, water-miscible organic solvent such as anhydrous DMSO or DMF to a high concentration (e.g., 10-100 mM).
-
-
Labeling Reaction:
-
Add the desired molar excess of the isocyanate solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction at room temperature or 4°C for a specified time (e.g., 1-2 hours). The optimal time should be determined empirically.
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM to consume the excess isocyanate.
-
-
Purification:
-
Remove the excess, unreacted isocyanate and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.
-
Visualizations
References
Technical Support Center: 4-Ethoxy-2-nitrophenyl Isocyanate Derivatives in HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-ethoxy-2-nitrophenyl isocyanate and its derivatives during HPLC analysis. Isocyanates are highly reactive compounds, and their stability under typical HPLC conditions can be a significant concern. This resource aims to address common issues encountered during their analysis.
Troubleshooting Guide
The high reactivity of the isocyanate group (-N=C=O) is the primary source of instability for this compound under common HPLC conditions, particularly in reversed-phase chromatography. The isocyanate functional group readily reacts with nucleophiles. The most common nucleophiles in an HPLC system are water and alcohol-based solvents (e.g., methanol) in the mobile phase.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Peak Area Reproducibility Issues | Degradation of the analyte in the sample vial or on the column. | 1. Use a fresh sample for each injection. 2. Minimize the time the sample is in the autosampler. 3. Consider derivatization of the isocyanate to a more stable compound (e.g., a urea derivative) prior to analysis. |
| Appearance of New Peaks Over Time | The new peaks are likely degradation products. The primary degradation pathway in the presence of water is the formation of an unstable carbamic acid, which then decomposes to the corresponding amine (4-ethoxy-2-nitroaniline) and carbon dioxide. In the presence of methanol, a methyl carbamate is formed. | 1. Identify the degradation products by LC-MS if possible. 2. If degradation is unavoidable, and the isocyanate is the analyte of interest, ensure the analytical method is validated for stability. 3. Switch to a less nucleophilic mobile phase if the separation allows. |
| Broad or Tailing Peaks | Interaction of the polar nitro and ethoxy groups with active sites on the stationary phase, or on-column degradation. | 1. Use a well-end-capped HPLC column. 2. Optimize the mobile phase pH to suppress silanol interactions. 3. Lower the column temperature to reduce the rate of on-column degradation. |
| Loss of Analyte | Adsorption of the isocyanate to surfaces in the HPLC system or reaction with components of the mobile phase. | 1. Passivate the HPLC system with a strong organic solvent. 2. Ensure high purity of mobile phase solvents and additives. 3. If using buffered mobile phases, be aware that amine-based buffers can react with the isocyanate. |
Illustrative Degradation Rates
The following table provides an estimated relative stability of this compound in common HPLC solvents based on the general reactivity of isocyanates. Actual degradation rates will depend on specific conditions such as temperature, pH, and the presence of catalysts.
| Solvent/Mobile Phase Component | Relative Degradation Rate | Primary Degradation Product |
| Acetonitrile (anhydrous) | Very Low | - |
| Water | High | 4-ethoxy-2-nitroaniline |
| Methanol | Moderate to High | Methyl N-(4-ethoxy-2-nitrophenyl)carbamate |
| Isopropanol | Moderate | Isopropyl N-(4-ethoxy-2-nitrophenyl)carbamate |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample degrading so quickly in the autosampler?
A1: The primary reason for degradation in the autosampler is the presence of nucleophilic solvents, such as water or methanol, in your sample diluent. The isocyanate functional group is highly electrophilic and will react with these solvents. To minimize degradation, prepare your samples in an aprotic, non-nucleophilic solvent like anhydrous acetonitrile immediately before analysis.
Q2: What are the ideal HPLC conditions for analyzing this compound without derivatization?
A2: Direct analysis of isocyanates is challenging. However, if it must be done, the following conditions are recommended to minimize on-column degradation:
-
Mobile Phase: Use a mobile phase with a low concentration of nucleophilic solvents. An isocratic method with a high percentage of acetonitrile is preferable. If a gradient is necessary, minimize the exposure time to water or alcohols.
-
Column: A well-end-capped, high-purity silica-based C18 column is a reasonable starting point.
-
Temperature: Keep the column temperature low (e.g., 20-25 °C) to slow down the degradation kinetics.
-
Flow Rate: A higher flow rate will reduce the residence time of the analyte on the column, potentially decreasing the extent of on-column degradation.
Q3: Can I use a buffered mobile phase for the analysis of this compound?
A3: It is generally not recommended to use amine-based buffers (e.g., ammonium acetate, triethylamine) as they can react with the isocyanate. If pH control is necessary, a buffer system that is less likely to react, such as a phosphate buffer at a low pH, might be considered. However, the presence of water in the buffer will still lead to hydrolysis. The stability of the analyte in the chosen buffer should be thoroughly investigated.
Q4: What is derivatization and why is it recommended for isocyanate analysis?
A4: Derivatization is the process of reacting the analyte with a reagent to form a new, more stable, and more easily detectable compound. For isocyanates, derivatization is a common strategy to overcome their inherent instability. The isocyanate is typically reacted with an amine or an alcohol to form a stable urea or carbamate derivative, respectively. These derivatives are much less reactive and can be readily analyzed by conventional reversed-phase HPLC with excellent stability. A common derivatizing agent is 1-(2-pyridyl)piperazine (1-2PP).
Experimental Protocols
Protocol 1: Sample Preparation for Direct HPLC Analysis (when derivatization is not feasible)
-
Solvent Preparation: Use only fresh, HPLC-grade anhydrous acetonitrile as the sample diluent.
-
Sample Weighing: Accurately weigh a small amount of the this compound sample in a clean, dry vial.
-
Dissolution: Immediately before injection, dissolve the sample in anhydrous acetonitrile to the desired concentration.
-
Injection: Inject the sample onto the HPLC system without delay.
Protocol 2: Derivatization of this compound with 1-(2-Pyridyl)piperazine (1-2PP)
-
Reagent Preparation: Prepare a solution of 1-(2-pyridyl)piperazine in a suitable solvent such as toluene or acetonitrile.
-
Reaction: Add a known amount of the this compound sample to the 1-2PP solution. The reaction is typically fast and can be performed at room temperature.
-
Quenching: After a short reaction time (e.g., 15 minutes), quench any remaining 1-2PP with a small amount of a reagent like acetic anhydride.
-
Dilution and Analysis: Dilute the resulting stable urea derivative solution to the desired concentration with the mobile phase and inject it into the HPLC.
Visualizations
Caption: Comparison of direct analysis and derivatization workflows for isocyanate HPLC.
Caption: Primary degradation pathways of this compound in HPLC.
Caption: A logical troubleshooting workflow for common HPLC issues with isocyanates.
Technical Support Center: 4-Ethoxy-2-nitrophenyl Isocyanate (ENI) Peptide Labeling
Welcome to the technical support center for 4-Ethoxy-2-nitrophenyl isocyanate (ENI) peptide labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving labeling efficiency and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ENI) and what is it used for in peptide chemistry?
A1: this compound (ENI) is a chemical reagent used for the covalent labeling of peptides and proteins. Its isocyanate group (-N=C=O) reacts with primary amino groups, such as the N-terminal α-amine of a peptide, to form a stable urea linkage. This allows for the introduction of a tag or label for various applications, including protein-protein interaction studies, immunoassays, and drug delivery research.
Q2: What is the primary challenge in achieving high-yield and specific ENI-peptide labeling?
A2: The primary challenge is to achieve selective labeling of the N-terminal α-amine group without significant modification of the ε-amino group of lysine residues within the peptide sequence. Another key challenge is minimizing the hydrolysis of the isocyanate group, which competes with the desired labeling reaction.
Q3: How does pH affect the selectivity and yield of the labeling reaction?
A3: pH is a critical parameter for controlling the selectivity of the labeling reaction. The N-terminal α-amino group has a lower pKa (typically around 8.0) compared to the ε-amino group of lysine (pKa around 10.5)[1]. By performing the reaction at a slightly acidic to neutral pH (e.g., 6.5-7.4), the N-terminal amine is more nucleophilic than the protonated lysine side chains, leading to preferential N-terminal labeling[1][2]. At higher pH values (above 8.5), both amino groups are deprotonated and reactive, which can lead to a higher overall yield but with reduced selectivity.
Q4: What are the potential side reactions to be aware of during ENI-peptide labeling?
A4: Besides the desired reaction with the N-terminal amine and the potential reaction with lysine residues, other nucleophilic amino acid side chains can also react with the isocyanate group, although generally to a lesser extent. These include the thiol group of cysteine, the hydroxyl group of tyrosine, and the imidazole group of histidine. Additionally, the isocyanate group can react with water (hydrolysis) to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This hydrolysis is a significant competing reaction that can reduce the labeling efficiency.
Q5: How can I purify the ENI-labeled peptide after the reaction?
A5: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying the labeled peptide from unreacted peptide, excess ENI, and reaction byproducts[3][4]. The separation is based on the hydrophobicity of the molecules.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Yield | 1. Hydrolysis of ENI: The isocyanate group is sensitive to water and can hydrolyze, reducing the amount of reagent available for labeling. 2. Incorrect pH: The pH of the reaction buffer is not optimal for the reaction between the isocyanate and the peptide's N-terminus. 3. Low Molar Ratio of ENI to Peptide: Insufficient ENI is present to drive the reaction to completion. 4. Peptide Solubility Issues: The peptide is not fully dissolved in the reaction buffer, limiting its availability for reaction. 5. Short Reaction Time: The incubation time is not long enough for the reaction to proceed to a significant extent. | 1. Prepare the ENI solution in a dry organic solvent (e.g., DMSO or DMF) immediately before adding it to the aqueous reaction buffer. Minimize the amount of organic solvent in the final reaction mixture (ideally ≤10%). 2. Optimize the pH of the reaction buffer. For preferential N-terminal labeling, start with a pH of 7.0-7.4. If higher overall yield is desired and selectivity is less critical, you can test a pH up to 8.5. 3. Increase the molar excess of ENI to the peptide. A starting point of 5- to 10-fold molar excess is recommended. This can be further optimized. 4. Ensure the peptide is fully dissolved in the reaction buffer before adding the ENI solution. If necessary, a small amount of a compatible organic solvent can be used to aid dissolution. 5. Increase the reaction time. Monitor the reaction progress over time (e.g., by LC-MS) to determine the optimal incubation period. |
| Poor N-terminal Selectivity (Labeling of Lysine Residues) | 1. High pH: The reaction pH is too high, leading to the deprotonation and increased reactivity of lysine ε-amino groups. 2. High Molar Excess of ENI: A large excess of the labeling reagent can drive the reaction towards less favorable sites, including lysine residues. | 1. Lower the reaction pH to the range of 6.5-7.4 to favor the protonation of lysine side chains and increase the relative nucleophilicity of the N-terminal amine[1][2]. 2. Reduce the molar excess of ENI. Perform a titration experiment to find the lowest molar ratio that provides an acceptable yield of the desired N-terminally labeled product. |
| Presence of Multiple Peaks in HPLC after Purification | 1. Incomplete Reaction: Both labeled and unlabeled peptides are present. 2. Side Reactions: The peptide has been modified at multiple sites or has undergone other side reactions. 3. Degradation of Peptide or Label: The peptide or the ENI label is not stable under the reaction or purification conditions. | 1. Re-optimize the reaction conditions (pH, molar ratio, reaction time) to drive the reaction to completion. 2. Analyze the different peaks by mass spectrometry to identify the nature of the modifications. Adjust the reaction conditions (e.g., lower pH, lower molar excess of ENI) to minimize side reactions. 3. Ensure the stability of the peptide and ENI under the chosen conditions. Use fresh reagents and consider performing the reaction at a lower temperature. |
Experimental Protocols
Detailed Methodology for ENI-Peptide Labeling
This protocol provides a general guideline for the N-terminal labeling of a peptide with this compound. Optimization may be required for specific peptides.
Materials:
-
Peptide of interest
-
This compound (ENI)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2 (or other non-amine containing buffer, pH adjusted as needed)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Reverse-Phase HPLC system for purification
-
Mass Spectrometer for analysis
Procedure:
-
Peptide Solution Preparation:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Ensure the peptide is completely dissolved. If necessary, sonicate briefly.
-
-
ENI Solution Preparation:
-
Immediately before use, prepare a stock solution of ENI in anhydrous DMSO or DMF. A typical stock concentration is 10-50 mM.
-
Note: Isocyanates are moisture-sensitive. Use anhydrous solvent and handle the reagent in a dry environment.
-
-
Labeling Reaction:
-
Add a calculated amount of the ENI stock solution to the peptide solution to achieve a desired molar excess (e.g., 5-fold molar excess).
-
Gently mix the reaction mixture immediately after adding the ENI solution.
-
Incubate the reaction at room temperature for 1-4 hours. The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM to react with any unreacted ENI.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Purify the ENI-labeled peptide from the reaction mixture using reverse-phase HPLC[3][4].
-
Use a suitable C18 column and a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for the peptide bond and a wavelength specific to the nitrophenyl group).
-
Collect the fractions corresponding to the desired labeled peptide.
-
-
Analysis:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the labeled peptide should increase by the molecular weight of the ENI moiety (208.17 g/mol ).
-
Data Presentation
Table 1: Expected Influence of Reaction pH on ENI-Peptide Labeling Efficiency and Selectivity.
| pH | Expected N-terminal Labeling Yield | Expected Lysine Labeling | Overall Selectivity for N-terminus |
| 6.5 | Moderate | Very Low | High |
| 7.4 | Good | Low | Good |
| 8.5 | High | Moderate | Moderate to Low |
| 9.5 | High | High | Low |
Note: This table represents expected trends based on the pKa values of the reactive amino groups. Actual yields will vary depending on the specific peptide sequence, reaction conditions, and duration.
Visualizations
Caption: Experimental workflow for this compound (ENI) peptide labeling.
Caption: Chemical reaction pathway for ENI labeling of a peptide's N-terminus.
References
Removal of excess 4-Ethoxy-2-nitrophenyl isocyanate from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethoxy-2-nitrophenyl isocyanate. The following sections detail methods for the removal of excess this compound from a reaction mixture.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of reaction mixtures containing excess this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove excess this compound?
A1: The most common methods involve quenching the reactive isocyanate group, followed by purification. The primary strategies are:
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Quenching: Reacting the excess isocyanate with a nucleophilic "scavenger" agent to form a more easily removable derivative (e.g., a urea or carbamate).
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Extraction: Separating the desired product from the quenched isocyanate derivative and other impurities using liquid-liquid extraction.
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Chromatography: Purifying the desired product using techniques like flash column chromatography.
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Precipitation and Filtration: In some cases, the urea derivative formed after quenching may precipitate out of the reaction mixture, allowing for removal by simple filtration.[1]
Q2: How do I choose the right scavenger for quenching excess this compound?
A2: The choice of scavenger depends on the stability of your desired product and the intended purification method.
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Primary or Secondary Amines: These react quickly with the isocyanate to form ureas. Simple amines like ethanolamine or benzylamine are effective. However, the resulting urea will also need to be removed.
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Polymer-Supported Scavengers: Reagents like aminomethylated polystyrene are highly efficient.[2][3][4] The resulting polymer-bound urea is easily removed by filtration, simplifying the workup significantly.[2][3]
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Alcohols: Alcohols react with isocyanates to form carbamates. This reaction may be slower than with amines. Methanol or isopropanol are common choices.
Q3: My desired product is an amine. Can I still use an amine scavenger?
A3: It is not recommended to use a small molecule amine scavenger if your product is also an amine, as it can be difficult to separate your product from the excess scavenger. In this case, a polymer-supported amine scavenger is the ideal choice because it can be easily filtered off.[2][3][5] Alternatively, you could use an alcohol scavenger.
Troubleshooting Common Problems
Problem 1: After quenching with an amine, I have a new impurity that is difficult to separate from my product.
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Cause: The newly formed urea derivative has similar polarity and solubility to your desired product.
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Solution 1 (Chromatography): Optimize your column chromatography conditions. A different solvent system or a gradient elution might improve separation.
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Solution 2 (Alternative Scavenger): Re-run the reaction and use a scavenger that creates a more easily separable derivative. For example, a more polar amine like aminoethanol might form a more polar urea that could be removed with an aqueous wash. A polymer-supported scavenger is also an excellent alternative as the urea derivative is on a solid support and can be filtered off.[2][3]
Problem 2: I tried an aqueous workup, but my product seems to be lost in the aqueous layer.
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Cause: Your product may have some water solubility, or an emulsion may have formed during extraction.
-
Solution 1 (Back-Extraction): Extract the aqueous layer again with a different organic solvent to recover your product.
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Solution 2 (Brine Wash): To break emulsions and reduce the solubility of organic compounds in the aqueous layer, wash the combined organic layers with a saturated sodium chloride solution (brine).
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Solution 3 (pH Adjustment): If your product has acidic or basic functional groups, its solubility will be pH-dependent. Adjust the pH of the aqueous layer to neutralize your product and decrease its water solubility before extraction.
Problem 3: The quenched urea derivative has precipitated, but it seems to have co-precipitated with my product.
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Cause: Your product may have low solubility in the reaction solvent, or it may be adsorbing to the surface of the precipitated urea.
-
Solution 1 (Solvent Change): Before filtration, try adding a different solvent in which your product is highly soluble but the urea is not. This may dissolve your product from the precipitate.
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Solution 2 (Trituration): After filtering, wash the solid precipitate extensively with a solvent that dissolves your product but not the urea.
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Solution 3 (Redissolve and Re-precipitate): Dissolve the entire precipitate in a suitable solvent and then try to selectively precipitate the urea by adding an anti-solvent.
Data Presentation
The choice of scavenger and quenching conditions can significantly impact the ease of purification. The following table summarizes key parameters for common quenching agents.
| Scavenger Type | Scavenger Example | Molar Equivalents (relative to excess isocyanate) | Typical Reaction Time | Resulting Derivative | Key Considerations |
| Primary Amine | Benzylamine | 2-3 | 15-60 min | N,N'-Disubstituted Urea | Urea may require chromatography for removal. |
| Secondary Amine | Dibenzylamine | 2-3 | 30-90 min | N,N,N'-Trisubstituted Urea | Generally slower reaction than with primary amines. |
| Alcohol | Isopropanol | 3-5 | 1-4 hours | Carbamate | Slower reaction; may require heating. |
| Polymer-Supported Amine | Aminomethyl Polystyrene | 3-5 | 1-6 hours | Polymer-Bound Urea | Simplifies workup to filtration.[2][3][5] |
Experimental Protocols
Below are detailed methodologies for the removal of excess this compound.
Protocol 1: Quenching with a Primary Amine Followed by Extractive Workup
-
Cool the Reaction: Once your primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the quenching reaction.
-
Add the Scavenger: Slowly add 2-3 molar equivalents of a primary amine (e.g., benzylamine) relative to the initial excess of this compound.
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Stir: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete quenching of the isocyanate. Monitor the disappearance of the isocyanate by TLC or LC-MS if possible.
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Dilute: Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl to remove any unreacted amine scavenger.
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Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify: Purify the crude product by flash column chromatography to separate the desired product from the formed urea derivative.
Protocol 2: Quenching with a Polymer-Supported Amine Scavenger
-
Add Scavenger Resin: To the completed reaction mixture, add 3-5 molar equivalents of a polymer-supported amine scavenger (e.g., aminomethyl polystyrene) relative to the initial excess of this compound.[2]
-
Stir: Stir the suspension at room temperature. The reaction time can vary from 1 to 6 hours depending on the specific resin and reaction conditions. Monitor the reaction for the disappearance of the isocyanate.
-
Filter: Once the quenching is complete, filter the reaction mixture to remove the scavenger resin with the bound urea derivative.
-
Rinse: Rinse the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and the washings and concentrate under reduced pressure to yield the crude product, which is often of high purity.
Visualizations
Decision Workflow for Isocyanate Removal
Caption: Decision workflow for selecting a removal method for excess isocyanate.
Quenching Reaction of this compound
Caption: Quenching of this compound with an amine scavenger.
References
Technical Support Center: Hydrolysis of 4-Ethoxy-2-nitrophenyl isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of 4-ethoxy-2-nitrophenyl isocyanate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the hydrolysis of this compound?
A1: The primary hydrolysis product is 4-ethoxy-2-nitroaniline, formed through the decomposition of an unstable carbamic acid intermediate. Carbon dioxide is also generated during this process. A secondary reaction may occur where the newly formed 4-ethoxy-2-nitroaniline reacts with unreacted isocyanate to form a disubstituted urea.
Q2: How can I monitor the progress of the hydrolysis reaction?
A2: The hydrolysis of this compound can be conveniently monitored spectrophotometrically. The product, 4-ethoxy-2-nitrophenol (which would be formed if the isocyanate were to act as a leaving group, analogous to p-nitrophenyl esters), or the disappearance of the isocyanate itself can be tracked by measuring the change in absorbance at a specific wavelength over time. The optimal wavelength should be determined experimentally by scanning the UV-Vis spectra of the reactant and the expected product.
Q3: What is the general stability of this compound in aqueous solutions?
A3: Aryl isocyanates, such as this compound, are generally reactive towards water and are considered moisture-sensitive. The rate of hydrolysis is dependent on factors like pH and temperature. It is recommended to prepare aqueous solutions of the isocyanate fresh for each experiment.
Q4: How does pH affect the hydrolysis rate?
A4: The hydrolysis of isocyanates is typically pH-dependent. The rate of spontaneous hydrolysis is generally faster at more acidic or basic pH values. For precise kinetic studies, it is crucial to use buffered solutions to maintain a constant pH throughout the experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible kinetic data | 1. Fluctuation in pH of the reaction mixture.2. Temperature variations during the experiment.3. Inaccurate concentration of the isocyanate stock solution due to premature hydrolysis. | 1. Use a reliable buffer system with sufficient buffering capacity to maintain a constant pH.2. Employ a temperature-controlled cuvette holder or water bath for the reaction.3. Prepare fresh isocyanate stock solutions in a dry, aprotic solvent (e.g., acetonitrile, dioxane) immediately before use. |
| Precipitate formation during the reaction | Formation of insoluble disubstituted urea as a byproduct, especially at higher isocyanate concentrations. | 1. Work with lower concentrations of the isocyanate.2. If the precipitate interferes with spectrophotometric measurements, consider alternative analytical techniques like HPLC to monitor the reaction. |
| High background absorbance or noisy signal | 1. Impurities in the isocyanate sample.2. Particulate matter in the buffer or solvent.3. The cuvette is not clean. | 1. Check the purity of the this compound. Recrystallization may be necessary.2. Filter all buffers and solvents before use.3. Thoroughly clean and dry the cuvettes before each measurement. |
| Reaction proceeds too quickly or too slowly to measure accurately | 1. The chosen pH or temperature is not optimal for the desired reaction rate. | 1. Adjust the pH of the buffer. A more neutral pH will generally slow down the hydrolysis.2. Lower or raise the reaction temperature to decrease or increase the reaction rate, respectively. |
Experimental Protocols
Spectrophotometric Monitoring of Hydrolysis
This protocol describes a general method for determining the hydrolysis rate of this compound.
Materials:
-
This compound
-
Dry, aprotic solvent (e.g., HPLC-grade acetonitrile)
-
Aqueous buffers of desired pH values
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in dry acetonitrile. This solution should be prepared fresh and kept tightly sealed to prevent exposure to atmospheric moisture.
-
Set up the spectrophotometer:
-
Set the desired wavelength for monitoring the reaction. This should be a wavelength where the product absorbs strongly, and the reactant has minimal absorbance. An initial spectral scan of the reactant and expected product is recommended to determine the optimal wavelength.
-
Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
-
Prepare the reaction mixture:
-
In a quartz cuvette, add the appropriate aqueous buffer (e.g., 990 µL of 100 mM phosphate buffer, pH 7.4).
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.
-
-
Initiate the reaction:
-
Add a small volume of the isocyanate stock solution (e.g., 10 µL) to the buffer in the cuvette.
-
Quickly mix the solution by gently inverting the cuvette (sealed with a cap) or by careful pipetting.
-
-
Data Acquisition:
-
Immediately start recording the absorbance at the chosen wavelength at regular time intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant change in absorbance.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
The initial rate of the reaction can be determined from the initial slope of this curve. The pseudo-first-order rate constant (k_obs) can be calculated by fitting the data to a single exponential decay function, assuming the concentration of water is in large excess and remains constant.
-
Quantitative Data
Disclaimer: The following data is a representative example based on the hydrolysis of similar nitrophenyl compounds and should be used for illustrative purposes. Actual experimental values for this compound may vary.
Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k_obs) for the Hydrolysis of this compound at 25°C.
| pH | Buffer System | k_obs (s⁻¹) | Half-life (t₁/₂) (s) |
| 5.0 | Acetate | 1.5 x 10⁻⁴ | 4621 |
| 7.4 | Phosphate | 8.0 x 10⁻⁴ | 866 |
| 9.0 | Borate | 3.2 x 10⁻³ | 217 |
Table 2: Effect of Temperature on the Pseudo-First-Order Rate Constant (k_obs) for the Hydrolysis of this compound at pH 7.4.
| Temperature (°C) | k_obs (s⁻¹) | Half-life (t₁/₂) (s) |
| 20 | 5.5 x 10⁻⁴ | 1260 |
| 25 | 8.0 x 10⁻⁴ | 866 |
| 30 | 1.2 x 10⁻³ | 578 |
| 37 | 2.1 x 10⁻³ | 330 |
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for monitoring hydrolysis.
Caption: Troubleshooting logic for inconsistent kinetic data.
Effect of pH on 4-Ethoxy-2-nitrophenyl isocyanate derivatization efficiency
Welcome to the technical support center for 4-Ethoxy-2-nitrophenyl isocyanate derivatization. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful and efficient derivatization experiments.
The Critical Role of pH in Derivatization Efficiency
The reaction between this compound and a primary or secondary amine is a nucleophilic addition. For this reaction to proceed efficiently, the amine must be in its deprotonated, nucleophilic form. However, the isocyanate reagent itself is susceptible to hydrolysis, a competing reaction that becomes more prevalent at high pH. Therefore, controlling the pH of the reaction medium is paramount to maximizing the derivatization yield.
An optimal pH range balances the need for a deprotonated amine with the stability of the isocyanate. For most primary and secondary amines, a slightly basic pH is ideal.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for derivatization with this compound?
A1: The optimal pH for derivatization will vary slightly depending on the pKa of the target amine. However, a general guideline is to maintain the reaction pH between 7.5 and 8.5 . In this range, most primary and secondary amines are sufficiently deprotonated to be reactive, while the rate of isocyanate hydrolysis is minimized.
Q2: What happens if the pH is too low?
A2: At acidic pH (below 7), the amine analyte will be predominantly in its protonated form (R-NH3+). This protonated amine is not nucleophilic and will not react with the isocyanate, leading to very low or no derivatization efficiency.
Q3: What are the consequences of a pH that is too high?
A3: At highly alkaline pH (above 9.5), the hydrolysis of this compound to the corresponding inactive amine becomes a significant side reaction. This will consume the derivatizing reagent, reducing the amount available to react with the target analyte and leading to lower derivatization yields.
Q4: Which buffer system is recommended for the derivatization reaction?
A4: A borate buffer is a commonly used and effective choice for maintaining a stable pH in the optimal range for isocyanate derivatization. Other non-nucleophilic buffers, such as phosphate or bicarbonate buffers, can also be used. It is crucial to avoid buffers containing primary or secondary amine groups (e.g., Tris), as they will compete with the analyte for the derivatizing reagent.
Q5: How does the choice of solvent affect the derivatization?
A5: The derivatization is typically performed in a mixture of an aqueous buffer and a water-miscible organic solvent (e.g., acetonitrile, DMSO). The organic solvent helps to dissolve the this compound, which has limited aqueous solubility. The presence of aprotic solvents can also enhance the reaction rate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | pH is too low: The amine is protonated and non-nucleophilic. | Ensure the reaction buffer pH is between 7.5 and 8.5. Use a calibrated pH meter. |
| Hydrolysis of the isocyanate: The reagent was exposed to moisture or a high pH environment for an extended period. | Prepare fresh reagent solutions. Ensure the reaction pH does not exceed 9.5. Minimize the reaction time at higher pH values. | |
| Inactive reagent: The this compound has degraded due to improper storage. | Store the reagent in a desiccator at the recommended temperature, protected from light and moisture. Use a fresh batch of the reagent. | |
| Inconsistent derivatization yields | Fluctuating pH: The buffer capacity is insufficient to maintain a stable pH during the reaction. | Increase the buffer concentration. Ensure proper mixing of all reaction components. |
| Inaccurate reagent dispensing: Errors in the volume of the derivatizing agent or sample. | Use calibrated pipettes and consistent pipetting techniques. | |
| Presence of multiple unexpected peaks in the chromatogram | Side reactions: The pH is too high, leading to byproducts from isocyanate hydrolysis or other side reactions. | Optimize the pH to the lower end of the recommended range (e.g., pH 7.5-8.0). |
| Reaction with buffer components: The buffer contains nucleophilic species. | Switch to a non-nucleophilic buffer such as borate, phosphate, or bicarbonate. |
Quantitative Data Summary
The following table provides a summary of the expected relative derivatization efficiency of a typical primary amine with this compound at various pH values.
| pH | Expected Relative Derivatization Efficiency (%) | Key Considerations |
| 5.0 | < 5 | Amine is mostly protonated and non-nucleophilic. |
| 6.0 | 10 - 20 | A significant portion of the amine is still protonated. |
| 7.0 | 40 - 60 | The concentration of the nucleophilic amine is increasing. |
| 7.5 | 85 - 95 | Optimal balance between amine deprotonation and isocyanate stability. |
| 8.0 | 95 - 100 | Optimal balance for most primary and secondary amines. |
| 8.5 | 90 - 98 | Slight increase in isocyanate hydrolysis may begin to occur. |
| 9.0 | 70 - 85 | The rate of isocyanate hydrolysis becomes more significant. |
| 10.0 | < 50 | Significant hydrolysis of the isocyanate reagent reduces yield. |
Note: These are generalized values and the optimal pH may vary depending on the specific analyte and reaction conditions.
Experimental Protocol: Derivatization of a Primary Amine
This protocol provides a general procedure for the derivatization of a primary amine analyte with this compound for subsequent HPLC analysis.
1. Reagent Preparation:
-
Analyte Stock Solution: Prepare a stock solution of the amine analyte in a suitable solvent (e.g., water or a mixture of water and organic solvent).
-
Derivatizing Reagent Solution: Prepare a solution of this compound in anhydrous acetonitrile or another suitable aprotic solvent. This solution should be prepared fresh daily.
-
Buffer Solution: Prepare a borate buffer solution (e.g., 0.1 M) and adjust the pH to the desired value (e.g., 8.0) using a calibrated pH meter.
2. Derivatization Procedure:
-
In a microcentrifuge tube, add the analyte solution.
-
Add the borate buffer to ensure the final reaction pH is within the optimal range.
-
Add the this compound solution. The molar ratio of the derivatizing reagent to the analyte should be in excess (e.g., 5 to 10-fold) to ensure complete reaction.
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a predetermined time (e.g., 30 minutes). The optimal time and temperature may need to be determined experimentally.
-
After incubation, stop the reaction by adding a quenching reagent (e.g., a solution of a primary amine like glycine or ethanolamine) to consume the excess isocyanate.
-
The sample is now ready for analysis by HPLC.
Visualizations
Caption: Experimental workflow for the derivatization of amines.
Caption: Effect of pH on the derivatization reaction pathway.
Minimizing byproduct formation in 4-Ethoxy-2-nitrophenyl isocyanate reactions
Welcome to the technical support center for 4-Ethoxy-2-nitrophenyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in their experiments involving this reagent.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Problem 1: Low yield of the desired urea/carbamate product.
| Possible Cause | Recommended Solution |
| Moisture in reaction solvent or on glassware. | Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to the corresponding amine (4-ethoxy-2-nitroaniline) and carbon dioxide.[1][2] The amine can then react with the isocyanate to form a symmetric urea byproduct. Ensure all solvents are anhydrous and glassware is thoroughly dried before use. |
| Impure this compound. | The starting isocyanate may contain impurities from its synthesis, such as the corresponding amine (4-ethoxy-2-nitroaniline) or residual phosgenation reagents.[1] These impurities can lead to side reactions. Purify the isocyanate by distillation or recrystallization before use. |
| Sub-optimal reaction temperature. | While many isocyanate reactions proceed at room temperature, the rate can be slow.[3] Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, excessive heat can promote side reactions and decomposition. |
| Incorrect stoichiometry. | An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent. Carefully calculate and measure the molar equivalents of the isocyanate and the nucleophile. |
Problem 2: Presence of an unexpected symmetric urea byproduct (N,N'-bis(4-ethoxy-2-nitrophenyl)urea).
| Possible Cause | Recommended Solution |
| Hydrolysis of the isocyanate. | As mentioned above, moisture leads to the in-situ formation of 4-ethoxy-2-nitroaniline, which then reacts with another molecule of the isocyanate to form the symmetric urea. Rigorously exclude water from the reaction system. |
| Presence of 4-ethoxy-2-nitroaniline impurity. | The starting isocyanate may be contaminated with its precursor amine.[1] Purify the isocyanate prior to use. |
Problem 3: Formation of colored impurities.
| Possible Cause | Recommended Solution |
| Side reactions involving the nitro group. | Aromatic nitro compounds can undergo nucleophilic aromatic substitution, where the nitro group is displaced by a nucleophile.[4][5] This is more likely with strong nucleophiles or under harsh reaction conditions. Use milder reaction conditions and avoid highly reactive nucleophiles if this is a concern. |
| Thermal decomposition. | Isocyanates, particularly those with electron-withdrawing groups, can be thermally unstable.[6] Avoid excessive heating during the reaction and work-up. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
The most common byproduct is the corresponding symmetric urea, N,N'-bis(4-ethoxy-2-nitrophenyl)urea. This forms when the isocyanate reacts with water to generate 4-ethoxy-2-nitroaniline, which then reacts with another equivalent of the isocyanate. Other potential byproducts can arise from side reactions with the solvent or impurities.
Q2: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple method to monitor the disappearance of the starting materials and the appearance of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of any byproducts.[1][2]
Q3: Is the ethoxy group stable during the reaction?
Under typical conditions for isocyanate reactions with amines or alcohols (neutral or slightly basic), the aryl ethyl ether linkage is generally stable. Cleavage of aryl ethers typically requires strong acidic conditions (e.g., HBr or HI).[7][8][9]
Q4: Can the nitro group react with my nucleophile?
The nitro group is a strong electron-withdrawing group that activates the aromatic ring to nucleophilic attack.[4][5] While the isocyanate group is significantly more electrophilic and will be the primary site of reaction for most nucleophiles, very strong nucleophiles or harsh reaction conditions could potentially lead to nucleophilic aromatic substitution at the nitro-substituted position.
Q5: What is the recommended solvent for reactions with this compound?
Anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or ethyl acetate are commonly used. It is crucial to use dry solvents to prevent hydrolysis of the isocyanate.
Experimental Protocols
Synthesis of an N,N'-disubstituted urea:
-
Dissolve 1.0 equivalent of the desired primary or secondary amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add a solution of 1.05 equivalents of this compound in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, the urea product may precipitate from the solution. If so, collect the solid by filtration and wash with cold DCM.
-
If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Synthesis of a carbamate:
-
Dissolve 1.0 equivalent of the desired alcohol in anhydrous THF under an inert atmosphere.
-
Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine.
-
Add a solution of 1.05 equivalents of this compound in anhydrous THF dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-24 hours, monitoring by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis of carbamate-containing cyclodextrin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Khan Academy [khanacademy.org]
Validation & Comparative
Comparison of 4-Ethoxy-2-nitrophenyl isocyanate with other N-terminal labeling reagents
For researchers, scientists, and drug development professionals, the precise analysis of proteins is paramount. N-terminal labeling, a cornerstone of protein chemistry, provides critical insights into protein identity, structure, and function. This guide offers an objective comparison of 4-Ethoxy-2-nitrophenyl isocyanate with other commonly employed N-terminal labeling reagents, supported by experimental data and detailed protocols to aid in the selection of the most suitable tool for your research needs.
Introduction to N-Terminal Labeling
The N-terminus of a protein, the end with a free amine group, is a key target for chemical modification. Labeling this position allows for protein sequencing, quantification, and the introduction of probes for various analytical techniques. The choice of labeling reagent is dictated by the specific application, required sensitivity, and the nature of the protein sample. This guide focuses on a comparative analysis of four reagents: the theoretical application of this compound, and the established reagents Dansyl Chloride, Fluorescein-5-isothiocyanate (FITC), and Phenyl isothiocyanate (PITC) for Edman degradation.
Comparative Analysis of N-Terminal Labeling Reagents
The selection of an appropriate N-terminal labeling reagent is a critical step in experimental design. The following table summarizes the key performance characteristics of the discussed reagents. It is important to note that the data for this compound is inferred based on the general reactivity of aryl isocyanates, as no direct experimental data for its use as an N-terminal labeling reagent is currently available in published literature.
| Feature | This compound (Inferred) | Dansyl Chloride | Fluorescein-5-isothiocyanate (FITC) | Phenyl isothiocyanate (PITC) |
| Reaction Principle | Nucleophilic addition of the N-terminal α-amine to the isocyanate group, forming a urea derivative. | Reaction of the sulfonyl chloride with the N-terminal α-amine, forming a stable sulfonamide. | Reaction of the isothiocyanate group with the N-terminal α-amine, forming a stable thiourea linkage.[1] | Stepwise degradation of the N-terminus, involving reaction with the isothiocyanate group to form a phenylthiocarbamoyl derivative, followed by cleavage.[2][3][4][5][6][7][8] |
| Primary Application | Theoretical for N-terminal labeling and protein modification. | N-terminal amino acid identification, protein quantification, fluorescence spectroscopy.[9][10] | Fluorescent labeling for microscopy, flow cytometry, and immunoassays.[1] | N-terminal protein sequencing (Edman Degradation).[2][3][4][5][6][7][8] |
| Detection Method | UV-Vis Spectroscopy, Mass Spectrometry. | Fluorescence Spectroscopy (blue-green fluorescence), Mass Spectrometry.[9][10] | Fluorescence Spectroscopy (green fluorescence).[1] | HPLC, Mass Spectrometry (detection of PTH-amino acid).[3][7] |
| Reaction pH | Mildly alkaline (pH 8-9). | Alkaline (pH 9.5-10.5).[11][12] | Alkaline (pH 8.5-9.5).[13][14][15] | Mildly alkaline (pH 8-9) for coupling, acidic for cleavage.[8] |
| Reaction Time | Expected to be relatively fast. | 30-120 minutes.[12] | 1-2 hours.[14] | ~1 hour per cycle.[16] |
| Efficiency/Yield | Unknown, likely dependent on reaction conditions. | High, but can be affected by hydrolysis of the reagent. | High, with labeling efficiencies often exceeding 90%.[17] | Over 99% per cycle for modern automated sequencers.[2] |
| Specificity | Reacts with N-terminal α-amine and ε-amine of lysine. Selectivity can be controlled by pH. | Reacts with N-terminal α-amine and ε-amine of lysine, as well as tyrosine, histidine, and cysteine side chains.[11] | Primarily reacts with N-terminal α-amine and ε-amine of lysine.[1][14] | Highly specific for the N-terminal α-amine under controlled conditions. |
| Quantum Yield | Not applicable (non-fluorescent). | Environmentally sensitive, can be high in non-polar environments.[9][10][18][19] | High (typically ~0.92). | Not applicable. |
| Advantages | Potentially simple reaction, stable urea linkage. | High sensitivity, fluorescent product.[10][20] | Bright fluorescence, high quantum yield, stable conjugate.[1] | Enables sequential sequencing of amino acids, high accuracy.[2][5] |
| Disadvantages | Not documented for N-terminal labeling, potential for side reactions, safety concerns with isocyanates. | Also labels lysine residues, reagent is susceptible to hydrolysis.[21] | Also labels lysine residues, photobleaching can occur.[1] | Limited to ~30-60 residues, blocked N-termini prevent reaction, time-consuming for long sequences.[2][5][16] |
Experimental Protocols
Detailed and reliable protocols are essential for successful N-terminal labeling. The following sections provide methodologies for the established reagents. For this compound, a theoretical protocol is proposed based on the general reactivity of aryl isocyanates.
Theoretical Protocol for this compound Labeling
Disclaimer: This protocol is inferred and has not been validated experimentally. Researchers should proceed with caution and optimize conditions.
-
Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 1-5 mg/mL. The buffer should be free of primary amines (e.g., Tris) and maintained at a pH of 8.0-9.0 (e.g., 50 mM sodium bicarbonate).
-
Reagent Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Labeling Reaction: Add a 5 to 20-fold molar excess of the isocyanate solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification: Remove excess reagent and by-products by dialysis or gel filtration.
-
Analysis: Analyze the labeled protein using UV-Vis spectroscopy to detect the nitrophenyl group and mass spectrometry to confirm labeling and identify the site of modification.
Experimental Protocol for Dansyl Chloride Labeling
-
Protein Preparation: Dissolve the peptide or protein (0.5-1 nmol) in 20 µL of 0.1 M sodium bicarbonate.
-
Reagent Preparation: Prepare a fresh solution of Dansyl Chloride (2.5 mg/mL) in anhydrous acetone.
-
Labeling Reaction: Add 10 µL of the Dansyl Chloride solution to the protein solution.
-
Incubation: Incubate the mixture at 37°C for 1 hour in the dark.
-
Hydrolysis: Evaporate the sample to dryness and hydrolyze the dansylated peptide by adding 100 µL of 6 M HCl and incubating at 105°C for 12-16 hours in a sealed tube.
-
Analysis: After hydrolysis, evaporate the HCl and dissolve the residue in a small volume of acetone/acetic acid (9:1 v/v). The fluorescent dansyl-amino acid can then be identified by thin-layer chromatography or HPLC.[11][12]
Experimental Protocol for FITC Labeling
-
Protein Preparation: Dissolve the protein (e.g., antibody) to a concentration of 1-2 mg/mL in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0).[13][14][15]
-
Reagent Preparation: Prepare a 1 mg/mL solution of FITC in anhydrous DMSO immediately before use.[14]
-
Labeling Reaction: Add the FITC solution to the protein solution to achieve a final FITC-to-protein molar ratio of between 5:1 and 20:1. Mix immediately.[13]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring, protected from light.[14]
-
Purification: Separate the FITC-labeled protein from unreacted FITC and other by-products using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[15]
-
Analysis: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm and 495 nm.
Experimental Protocol for Edman Degradation using PITC
The Edman degradation is a cyclical process that is now largely automated. The fundamental steps of one cycle are as follows:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) in a mildly alkaline buffer (pH 8-9) to form a phenylthiocarbamoyl-peptide (PTC-peptide).[8]
-
Cleavage: The PTC-peptide is treated with an anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.[2][6]
-
Conversion and Identification: The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.[6]
-
Cycle Repetition: The shortened peptide is subjected to the next cycle of coupling and cleavage to identify the subsequent amino acid in the sequence.[6]
Visualization of Workflows and Pathways
To further clarify the experimental processes, the following diagrams illustrate the workflows for N-terminal labeling and Edman degradation.
Caption: General workflow for N-terminal protein labeling.
Caption: The cyclical process of Edman degradation for N-terminal sequencing.
Logical Relationship of Reagent Selection
The choice of an N-terminal labeling reagent is a decision driven by the ultimate experimental goal. The following diagram illustrates the logical flow for selecting an appropriate reagent.
Caption: Decision tree for selecting an N-terminal labeling reagent.
Conclusion
The selection of an N-terminal labeling reagent is a critical decision that directly impacts the outcome of protein analysis. While Dansyl Chloride, FITC, and PITC are well-established reagents with defined applications and protocols, the use of this compound for this purpose remains theoretical. Based on the general reactivity of isocyanates, it holds potential for stable N-terminal modification, but its efficiency, specificity, and potential side reactions require experimental validation. Researchers should carefully consider the specific requirements of their study, including the desired detection method, sensitivity, and the nature of the protein, to make an informed choice. This guide provides a framework for this decision-making process, empowering researchers to select the optimal tool for their scientific inquiries.
References
- 1. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. Overview of Edman Sequencing - Creative Proteomics [creative-proteomics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Mechanism of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 8. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Dansyl chloride [cogershop.com]
- 10. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 11. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. drmr.com [drmr.com]
- 15. timothyspringer.org [timothyspringer.org]
- 16. rapidnovor.com [rapidnovor.com]
- 17. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00212B [pubs.rsc.org]
- 20. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 21. mdpi.com [mdpi.com]
The Obscure Player: Evaluating 4-Ethoxy-2-nitrophenyl isocyanate in the Landscape of Proteomic Quantitation
In the dynamic field of proteomics, the precise quantification of proteins and their post-translational modifications is paramount to unraveling complex biological processes and identifying novel drug targets. While a multitude of chemical labeling strategies have been developed to this end, the utility of lesser-known reagents occasionally comes into question. This guide addresses the hypothetical application of 4-Ethoxy-2-nitrophenyl isocyanate in proteomics, comparing its potential advantages and disadvantages against established, commercially available amine-reactive labeling reagents.
Currently, there is a notable absence of published literature or commercially available kits utilizing this compound for proteomic applications. This suggests that it is either a novel, yet-to-be-validated compound or a reagent that has not demonstrated significant advantages over existing methods. Nevertheless, based on the known reactivity of isocyanates, we can infer its potential mechanism and compare it to the current gold standards.
A Comparative Analysis of Amine-Reactive Labeling Chemistries
The primary targets for labeling in quantitative proteomics are the N-terminus of proteins and the ε-amino group of lysine residues. The isocyanate group (-N=C=O) of this compound would be expected to react with these primary amines to form a stable urea linkage. This reactivity profile places it in direct comparison with widely used N-hydroxysuccinimide (NHS) esters, such as those found in Tandem Mass Tag (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) reagents.
| Feature | This compound (Hypothetical) | NHS Esters (e.g., TMT, iTRAQ) |
| Reactive Group | Isocyanate | N-Hydroxysuccinimide (NHS) ester |
| Target Residues | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Byproduct | None | N-Hydroxysuccinimide |
| Reaction pH | Typically 7.5 - 8.5 | Typically 7.5 - 8.5 |
| Multiplexing Capability | Likely limited to 1-plex unless isotopically labeled versions are synthesized | Up to 18-plex with TMTpro |
| Commercial Availability | Not readily available for proteomics applications | Widely available in kit format |
| Published Data | None found | Extensive validation in numerous publications |
Hypothetical Experimental Workflow
The presumed workflow for utilizing this compound would likely mirror that of other amine-labeling reagents.
Caption: Hypothetical workflow for peptide labeling with this compound.
Established Amine-Labeling Workflow: A Case Study with TMT
In contrast, the workflow for established reagents like TMT is well-defined and optimized.
Caption: Standard workflow for quantitative proteomics using Tandem Mass Tag (TMT) reagents.
Detailed Experimental Protocol: TMT Labeling of Peptides
The following is a generalized protocol for the labeling of peptides with TMT reagents, a common alternative to the hypothetical use of this compound.
Materials:
-
Protein extracts
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
TMTpro™ Reagents
-
Anhydrous acetonitrile (ACN)
-
Hydroxylamine
-
Triethylammonium bicarbonate (TEAB) buffer
Procedure:
-
Protein Digestion:
-
Reduce protein disulfide bonds with DTT at 56°C for 30 minutes.
-
Alkylate cysteine residues with IAA in the dark at room temperature for 20 minutes.
-
Digest proteins with trypsin overnight at 37°C.
-
-
TMT Labeling:
-
Resuspend dried peptides in 100 mM TEAB buffer.
-
Add the respective TMTpro™ reagent (dissolved in anhydrous ACN) to each peptide sample.
-
Incubate at room temperature for 1 hour.
-
-
Quenching and Pooling:
-
Quench the labeling reaction with hydroxylamine.
-
Combine all labeled samples into a single tube.
-
Desalt the pooled sample using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
Perform offline high-pH reversed-phase fractionation of the pooled sample.
-
Analyze each fraction by LC-MS/MS using an Orbitrap mass spectrometer equipped with a synchronous precursor selection (SPS)-based MS3 method for accurate reporter ion quantification.
-
Conclusion
While this compound possesses a reactive isocyanate group that could potentially label primary amines on proteins and peptides, its practical application in proteomics remains undocumented. In contrast, established reagents like TMT and iTRAQ offer well-characterized, highly efficient, and multiplexed solutions for quantitative proteomics. Researchers and drug development professionals are advised to rely on these validated methods that are supported by extensive literature and commercially available kits. The lack of data for this compound means its performance characteristics, such as labeling efficiency, specificity, and potential side reactions, are unknown. Until rigorous studies demonstrating its utility and advantages are published, its use in proteomics cannot be recommended over the current, robustly validated alternatives.
Navigating N-Terminal Analysis: A Comparative Guide to Chemical Reagents and Mass Spectrometry
For researchers, scientists, and drug development professionals, accurate N-terminal sequencing is paramount for protein identification, characterization of post-translational modifications (PTMs), and ensuring the quality of biotherapeutics. While various methods exist, this guide provides a critical comparison of their capabilities and limitations, with a special focus on chemical degradation reagents and the prevailing mass spectrometry-based approaches.
A thorough investigation for "4-Ethoxy-2-nitrophenyl isocyanate" as a reagent for N-terminal analysis did not yield specific methodologies or performance data in the current scientific literature. It is plausible that this is an uncommon or historical reagent. Based on the chemical properties of related nitrophenyl and isocyanate compounds, its application would likely present challenges similar to or exceeding those of established chemical sequencing reagents. This guide will, therefore, focus on the well-documented limitations of the archetypal chemical sequencing method, Edman degradation, and contrast it with the capabilities of modern mass spectrometry.
The Landscape of N-Terminal Sequencing: Chemical Degradation vs. Mass Spectrometry
The determination of the N-terminal amino acid sequence of a protein or peptide can be broadly approached in two ways: stepwise chemical degradation or mass analysis of the intact or fragmented molecule.
-
Chemical Degradation: This classic approach involves the sequential removal and identification of N-terminal amino acids. The most prominent example is Edman degradation, which utilizes phenyl isothiocyanate (PITC).
-
Mass Spectrometry (MS): This powerful analytical technique measures the mass-to-charge ratio of ions. For N-terminal analysis, MS can be used to sequence peptides de novo or to identify proteins by matching fragmentation patterns to databases.
A Closer Look at Chemical Sequencing: The Edman Degradation
Edman degradation has been a cornerstone of protein sequencing for decades. The process involves a cyclical series of chemical reactions that label, cleave, and identify one amino acid at a time from the N-terminus.
Experimental Workflow for Edman Degradation
Figure 1. The cyclical workflow of Edman degradation for sequential N-terminal amino acid identification.
Performance and Limitations of Edman Degradation
| Feature | Performance of Edman Degradation |
| Accuracy | High for the initial ~20-30 residues. |
| Throughput | Low; sequential nature is time-consuming. |
| Sensitivity | Requires picomole amounts of purified protein. |
| Blocked N-termini | Cannot sequence proteins with modified N-termini (e.g., acetylation). |
| PTM Analysis | Generally unable to identify post-translational modifications. |
| Sample Purity | Highly sensitive to impurities containing primary amines. |
| Read Length | Typically limited to 30-50 residues due to incomplete reactions and sample loss.[1] |
| Destructive | The protein sample is consumed during the process.[2] |
Detailed Experimental Protocol: Edman Degradation
-
Sample Preparation: The protein or peptide of interest must be highly purified to remove any contaminating molecules with primary amines. The sample is immobilized on a solid support.
-
Coupling Reaction: The immobilized peptide is treated with phenyl isothiocyanate (PITC) under alkaline conditions (pH ~9.0). The PITC reacts with the free N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.
-
Conversion: The unstable ATZ-amino acid is extracted and treated with an aqueous acid to convert it into a more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.
-
Cycle Repetition: The shortened peptide (n-1 residues) remaining on the solid support is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid.
Inferred Limitations of this compound
While no direct experimental data is available for this compound in N-terminal sequencing, we can infer its potential limitations based on the reactivity of similar chemical entities:
-
Destructive Nature: Like Sanger's reagent (2,4-dinitrofluorobenzene), which also utilizes a nitrophenyl group, cleavage of the derivatized N-terminal amino acid would likely require harsh acidic conditions that would hydrolyze the rest of the peptide chain, preventing sequential analysis in the manner of Edman degradation.
-
Side Reactions: The nitro group could be susceptible to reduction under certain conditions, and the isocyanate group can react with nucleophiles other than the N-terminal amine, leading to ambiguous results.
-
Detection: The resulting derivative would require a specific detection method, likely UV-Vis spectrophotometry, which may have lower sensitivity compared to modern fluorescence-based or mass spectrometry detection methods.
The Modern Alternative: N-Terminal Analysis by Mass Spectrometry
Mass spectrometry has become the dominant technology for protein analysis, including N-terminal sequencing, due to its high sensitivity, speed, and ability to handle complex samples and modifications.
Experimental Workflow for MS-based N-Terminal Analysis
Figure 2. A typical bottom-up proteomics workflow for N-terminal sequencing using mass spectrometry.
Performance Advantages of Mass Spectrometry
| Feature | Performance of Mass Spectrometry |
| Accuracy | High, with the ability to distinguish isobaric amino acids through fragmentation patterns. |
| Throughput | High; can analyze complex mixtures in a single run. |
| Sensitivity | High; can detect proteins at the femtomole to attomole level. |
| Blocked N-termini | Can identify blocked N-termini by the characteristic mass shift. |
| PTM Analysis | Excellent for identifying and localizing a wide range of PTMs.[3] |
| Sample Purity | Can handle complex mixtures, though purification can improve results. |
| Read Length | Can sequence peptides of varying lengths and assemble sequences for larger proteins. |
| Confirmation | Can provide high-confidence identification through database matching. |
Detailed Experimental Protocol: MS-Based N-Terminal Sequencing (Bottom-Up Approach)
-
Sample Preparation and Digestion: The protein sample is denatured, reduced, and alkylated. It is then digested with a specific protease, such as trypsin, to generate a mixture of smaller peptides.
-
Liquid Chromatography (LC) Separation: The peptide mixture is separated by reverse-phase high-performance liquid chromatography (LC) based on hydrophobicity. This reduces the complexity of the sample entering the mass spectrometer at any given time.
-
Mass Spectrometry Analysis (MS1): As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. The instrument performs a survey scan (MS1) to determine the mass-to-charge ratios of the intact peptide ions.
-
Peptide Fragmentation (MS2): Precursor peptide ions of interest are selected and subjected to fragmentation using techniques like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Fragment Ion Analysis (MS/MS): The mass-to-charge ratios of the fragment ions are measured in a second mass analysis (MS/MS). The fragmentation pattern, which typically consists of b- and y-ions, provides sequence information.
-
Data Analysis: The MS/MS spectra are analyzed using software that can either perform de novo sequencing (determining the sequence directly from the fragmentation pattern) or search the spectra against a protein sequence database to identify the peptide and, by extension, the protein. The N-terminal peptide can be identified as the one lacking a preceding cleavage site for the enzyme used.
Head-to-Head Comparison: Chemical Sequencing vs. Mass Spectrometry
| Parameter | Edman Degradation (Chemical) | Mass Spectrometry (MS) |
| Principle | Sequential chemical degradation | Mass-to-charge ratio measurement |
| Throughput | Low | High |
| Sensitivity | Picomole | Femtomole to attomole |
| Speed | Slow (hours to days per protein) | Fast (minutes to hours for complex mixtures) |
| Blocked N-termini | Not applicable | Identifiable by mass shift |
| PTM Identification | Very limited | Excellent |
| Sample Requirement | Highly purified protein | Can handle complex mixtures |
| Read Length | ~30-50 amino acids[1] | Variable, can cover entire proteins through peptide assembly |
| De Novo Sequencing | Yes | Yes |
| Instrumentation Cost | Moderate | High |
Conclusion and Recommendations
While chemical sequencing methods like Edman degradation have been historically significant, their limitations in terms of speed, sensitivity, and inability to characterize modified proteins are significant. For most modern proteomics applications, mass spectrometry is the superior choice for N-terminal analysis.
-
Choose Edman Degradation when:
-
You need to confirm the N-terminal sequence of a highly purified, unmodified recombinant protein.
-
Mass spectrometry is not available.
-
-
Choose Mass Spectrometry when:
-
High sensitivity and throughput are required.
-
You are working with a complex protein mixture.
-
You need to identify unknown proteins.
-
You need to characterize N-terminal modifications or other PTMs.
-
The hypothetical limitations of "this compound" underscore the general drawbacks of chemical sequencing reagents that rely on harsh chemical treatments. For researchers and drug developers requiring comprehensive and high-confidence N-terminal analysis, mass spectrometry-based approaches offer a more robust, versatile, and informative solution.
References
Reproducibility of 4-Ethoxy-2-nitrophenyl isocyanate derivatization for amino acid analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three widely used pre-column derivatization reagents for the analysis of amino acids by high-performance liquid chromatography (HPLC): Phenylisothiocyanate (PITC), o-Phthalaldehyde (OPA), and 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), commercially known as AccQ-Tag™.
Objective: To offer an objective comparison of the performance and reproducibility of these common derivatization methods, supported by experimental data, to aid researchers in selecting the most suitable method for their analytical needs.
Note on 4-Ethoxy-2-nitrophenyl isocyanate (ENPI): An extensive search of scientific literature and public databases did not yield sufficient data on the reproducibility and performance of this compound (ENPI) for amino acid analysis. Therefore, a direct comparison with the established methods detailed in this guide is not currently possible. The following sections provide a comprehensive overview of the well-documented alternatives.
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent is a critical step in developing a robust and reproducible amino acid analysis method. The ideal reagent should offer stable derivatives, high sensitivity, and consistent results. The following table summarizes the key performance characteristics of PITC, OPA, and AQC based on published data.
| Feature | PITC (Edman's Reagent) | OPA (o-Phthalaldehyde) | AQC (AccQ-Tag™) |
| Reaction Time | ~20-30 minutes | < 1-2 minutes | ~10 minutes |
| Derivative Stability | Stable | Less stable, requires immediate analysis or stabilization | Highly stable for several days |
| Detection Method | UV (254 nm) | Fluorescence (Ex: 340 nm, Em: 455 nm) or UV (338 nm) | Fluorescence (Ex: 250 nm, Em: 395 nm) or UV (248 nm) |
| Amino Acid Reactivity | Primary and secondary amines | Primary amines only (requires a thiol co-reagent) | Primary and secondary amines |
| Intra-day Precision (RSD) | < 4% | 1.8 - 6.4%[1] | < 1% |
| Inter-day Precision (RSD) | < 4% | 2.1 - 7.2%[1] | < 5% |
| Mean Recovery | ~97% (exceptions for Asp & Glu) | 96 - 106% (exception for Trp)[1] | Not consistently reported |
| Key Advantages | Well-established method, reacts with secondary amines. | Very fast reaction, high sensitivity with fluorescence detection. | Stable derivatives, reacts with both primary and secondary amines, good for automation. |
| Key Disadvantages | Relatively long and complex derivatization procedure, reagent is volatile and requires removal. | Derivatives can be unstable, does not react with secondary amines like proline and hydroxyproline. | Reagent can be more expensive. |
Experimental Workflows and Derivatization Mechanisms
The following diagrams illustrate the typical experimental workflows and the chemical reactions involved in the derivatization of amino acids using PITC, OPA, and AQC.
Detailed Experimental Protocols
The following are generalized protocols for each derivatization method. It is recommended to consult the specific product manuals and relevant literature for optimized conditions for your particular application and instrumentation.
PITC Derivatization Protocol
-
Sample Preparation:
-
Pipette an appropriate volume of the amino acid standard or sample into a reaction vial.
-
Dry the sample completely under a vacuum.
-
Re-dry the sample from a solution of ethanol:water:triethylamine (2:2:1, v/v/v) to ensure an alkaline environment.
-
-
Derivatization:
-
Add the derivatizing reagent, a freshly prepared solution of ethanol:water:triethylamine:PITC (7:1:1:1, v/v/v/v), to the dried sample.
-
Vortex the mixture and allow it to react at room temperature for 20 minutes.
-
Dry the sample completely under a vacuum to remove the excess reagent and by-products.
-
-
Analysis:
-
Reconstitute the dried, derivatized sample in the HPLC mobile phase.
-
Inject an appropriate volume into the HPLC system for analysis by reverse-phase chromatography with UV detection at 254 nm.
-
OPA Derivatization Protocol
-
Reagent Preparation:
-
Prepare a borate buffer (e.g., 0.4 M, pH 10.2).
-
Dissolve OPA in a small amount of methanol and then dilute with the borate buffer.
-
Add a thiol, such as 3-mercaptopropionic acid (3-MPA) or 2-mercaptoethanol, to the OPA solution. This reagent mixture should be prepared fresh daily and protected from light.
-
-
Derivatization:
-
In a vial, mix the amino acid sample with the OPA/thiol reagent. This step is often automated in modern HPLC autosamplers.
-
Allow the reaction to proceed for 1-2 minutes at room temperature.
-
-
Analysis:
-
Immediately inject the derivatized sample into the HPLC system.
-
Separation is achieved on a reverse-phase column, and detection is typically performed using a fluorescence detector (e.g., excitation at 340 nm and emission at 455 nm).
-
AQC (AccQ-Tag™) Derivatization Protocol (Based on Waters AccQ-Tag™ Chemistry)
-
Reagent Preparation:
-
Reconstitute the AccQ-Tag™ Ultra Reagent (AQC) powder in the provided diluent.
-
-
Derivatization:
-
In a reaction vial, add the amino acid sample.
-
Add the AccQ-Tag™ Ultra Borate Buffer to the sample.
-
Add the reconstituted AccQ-Tag™ Ultra Reagent to the vial, vortex immediately.
-
Heat the mixture at 55 °C for 10 minutes.
-
-
Analysis:
-
The derivatized sample is stable and can be analyzed directly or stored for later analysis.
-
Inject the sample into a UPLC or HPLC system equipped with a suitable reverse-phase column and a fluorescence or UV detector.
-
Conclusion
The choice of derivatization reagent for amino acid analysis depends on several factors, including the specific amino acids of interest (primary vs. secondary), required sensitivity, sample throughput, and available instrumentation.
-
PITC is a robust and well-established method that is suitable for the analysis of both primary and secondary amino acids. However, the derivatization procedure is more laborious.
-
OPA offers a rapid and highly sensitive method for primary amino acids, making it ideal for high-throughput applications where secondary amines are not of interest. The stability of the derivatives is a key consideration.
-
AQC (AccQ-Tag™) provides a versatile and reproducible method for both primary and secondary amino acids, with the significant advantage of forming highly stable derivatives. This makes it well-suited for automated workflows and applications requiring high precision.
Researchers should carefully consider these factors and the supporting data to select the most appropriate derivatization strategy for their specific research, quality control, or drug development needs.
References
A Comparative Guide to Edman Degradation Reagents: Phenyl isothiocyanate (PITC) vs. Emerging Alternatives for Enhanced Sensitivity
For researchers, scientists, and drug development professionals engaged in peptide sequencing, the choice of reagents for Edman degradation is critical to achieving high sensitivity and reliable results. This guide provides a detailed comparison of the traditional Edman reagent, Phenyl isothiocyanate (PITC), with the principles behind emerging, structurally modified isothiocyanates, exemplified by compounds like 4-Ethoxy-2-nitrophenyl isocyanate, aimed at enhancing detection sensitivity.
Introduction to Edman Degradation
Edman degradation is a cornerstone technique for determining the amino acid sequence of a peptide or protein from the N-terminus. The method involves a cyclical process of labeling the N-terminal amino acid with an isothiocyanate, cleaving it from the peptide chain, and then identifying the resulting amino acid derivative. The sensitivity and success of this method are highly dependent on the efficiency of the labeling and the detectability of the cleaved derivative.
Phenyl isothiocyanate (PITC): The Gold Standard
For decades, Phenyl isothiocyanate (PITC) has been the reagent of choice for Edman degradation. Its reaction with the N-terminal amino group of a peptide under alkaline conditions forms a phenylthiocarbamoyl (PTC) peptide. Subsequent treatment with acid cleaves the N-terminal amino acid as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid. The PTH-amino acid is then identified, typically by chromatography.
While reliable, the detection of PTH-amino acids, usually by UV absorbance, has inherent sensitivity limitations. This has prompted research into alternative isothiocyanate reagents with properties that allow for more sensitive detection.
Enhancing Sensitivity: The Role of Modified Isothiocyanates
The core principle for enhancing the sensitivity of Edman degradation lies in modifying the phenyl group of the isothiocyanate. By introducing chromophoric or fluorophoric groups, the resulting amino acid derivatives can be detected with much higher sensitivity.
A study comparing different Edman reagents has shown that isothiocyanates with larger conjugated systems or fluorescent moieties can lead to a significant increase in detection sensitivity. For instance, reagents like fluorescein isothiocyanate (FITC) can enhance sensitivity by up to three orders of magnitude when analyzed by LC/MS/MS. This is because the resulting fluorescein thiohydantoin (FTH) derivatives are intensely fluorescent, allowing for their detection at much lower concentrations than the PTH derivatives from PITC.
Hypothetical Sensitivity Comparison
Based on the principles of enhanced detection through chromophoric modification, we can construct a hypothetical comparison of the expected performance of 4-Ethoxy-2-nitrophenyl isothiocyanate against PITC.
| Feature | Phenyl isothiocyanate (PITC) | This compound (Hypothetical) |
| Detection Method | UV Absorbance of PTH-amino acid | UV-Vis Absorbance of the corresponding thiohydantoin derivative |
| Relative Sensitivity | Standard | Potentially Higher |
| Principle of Detection | Absorbance of the phenyl group | Enhanced absorbance due to the nitro-substituted aromatic system |
| Instrumentation | HPLC with UV detector | HPLC with UV-Vis or Diode Array Detector |
Experimental Protocols
Standard Edman Degradation Protocol using PITC
This protocol outlines the fundamental steps for N-terminal sequencing of a peptide using PITC.
Materials:
-
Peptide sample
-
Phenyl isothiocyanate (PITC)
-
Coupling buffer: Pyridine/water/triethylamine solution
-
Cleavage agent: Anhydrous trifluoroacetic acid (TFA)
-
Conversion solution: Acidic aqueous solution
-
Solvents for extraction: e.g., ethyl acetate, heptane/ethyl acetate
-
HPLC system with a UV detector for PTH-amino acid analysis
Procedure:
-
Coupling: The peptide is dissolved in the coupling buffer. PITC is added, and the reaction is allowed to proceed at a controlled temperature (e.g., 50°C) to form the PTC-peptide.
-
Extraction 1: The excess PITC and by-products are removed by extraction with an organic solvent.
-
Cleavage: The PTC-peptide is dried and then treated with anhydrous TFA to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid.
-
Extraction 2: The ATZ-amino acid is extracted into an organic solvent.
-
Conversion: The extracted ATZ-amino acid is converted to the more stable PTH-amino acid by heating in an acidic aqueous solution.
-
Analysis: The PTH-amino acid is identified by reverse-phase HPLC, comparing its retention time to that of known standards.
-
Cycle Repetition: The remaining peptide is subjected to the next cycle of degradation.
Prospective Protocol for this compound
A specific, validated protocol for 4-Ethoxy-2-nitrophenyl isothiocyanate in Edman degradation is not currently documented in scientific literature. However, a hypothetical protocol would likely follow the same fundamental steps as the PITC protocol, with adjustments to reaction conditions and, crucially, the HPLC detection wavelength to match the absorbance maximum of the resulting 4-ethoxy-2-nitrophenylthiohydantoin-amino acid derivatives. Optimization of coupling and cleavage times would also be necessary.
Visualizing the Process and Logic
To better illustrate the workflows and the logic behind sensitivity enhancement, the following diagrams are provided.
Caption: Workflow of the Edman Degradation Cycle.
Performance of 4-Ethoxy-2-nitrophenyl isocyanate in automated protein sequencers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Automated protein sequencing by Edman degradation remains a cornerstone technique for N-terminal sequence analysis, providing unequivocal identification of amino acids. The choice of sequencing reagent is critical to the performance and sensitivity of this method. This guide provides a comparative analysis of commonly used reagents for automated protein sequencers.
Initial research for this guide sought to evaluate the performance of 4-Ethoxy-2-nitrophenyl isocyanate. However, a comprehensive search of scientific literature and commercial databases revealed no documented use of this compound in automated protein sequencing. Therefore, this guide will focus on the performance of the standard Edman reagent, Phenyl isothiocyanate (PITC), and its notable alternatives: 4-sulfophenyl isothiocyanate (SPITC) and fluorescein isothiocyanate (FITC).
This document offers a detailed comparison of these reagents, presenting quantitative performance data, experimental protocols, and visualizations to aid researchers in selecting the optimal reagent for their protein sequencing needs.
Comparative Performance of Sequencing Reagents
The efficacy of a sequencing reagent in automated Edman degradation is primarily assessed by its coupling efficiency, repetitive yield, and the sensitivity of detection of the resulting amino acid derivatives.
| Reagent | Coupling Efficiency (%) | Repetitive Yield (%) | Sensitivity (pmol) | Key Characteristics |
| Phenyl isothiocyanate (PITC) | > 95% | > 98% | 1 - 10 | The gold standard for Edman degradation; PTH-amino acids are detected by UV absorbance. |
| 4-sulfophenyl isothiocyanate (SPITC) | High (comparable to PITC) | High (comparable to PITC) | 1 - 10 | Sulfonated analog of PITC, offering increased hydrophilicity which can be advantageous for certain applications; derivatives are also detected by UV absorbance. |
| Fluorescein isothiocyanate (FITC) | High | High | < 0.5 | A fluorescently labeled reagent that allows for highly sensitive detection of the resulting FTC/FTH-amino acid derivatives by fluorescence, significantly lowering the limit of detection.[1] |
Note: The performance metrics in the table are representative values and can vary depending on the protein sample, instrumentation, and specific protocol used.
Experimental Protocols
The following is a generalized experimental protocol for automated protein sequencing using a gas-phase sequencer, such as the Applied Biosystems Procise® series.
Sample Preparation
-
Protein Solubilization: Dissolve the purified protein sample in a suitable solvent, such as 50% acetonitrile in water.
-
Sample Loading: Apply the protein solution onto a Polybrene-coated glass fiber disk and allow it to dry completely.
-
Assembly: Place the dried disk into the reaction cartridge of the protein sequencer.
Automated Sequencing Cycles
The automated sequencer performs a series of cycles, each consisting of the following steps:
-
Coupling Reaction:
-
Cleavage Reaction:
-
Extraction and Conversion:
-
HPLC Analysis:
-
The PTH-amino acid derivative is injected into a reverse-phase HPLC system.
-
The PTH-amino acid is identified by its retention time compared to a standard mixture of PTH-amino acids.
-
Data Analysis
The sequence of the protein is determined by identifying the PTH-amino acid at each cycle. The repetitive yield is calculated to assess the efficiency of the sequencing run.
Visualizations
Edman Degradation Workflow
The following diagram illustrates the cyclical process of Edman degradation in an automated protein sequencer.
Chemical Reaction Mechanism of PITC
This diagram details the chemical transformations of the N-terminal amino acid during one cycle of Edman degradation using PITC.
Comparison of Sequencing Reagent Structures
This diagram presents the chemical structures of PITC and its alternatives, SPITC and FITC, highlighting their structural similarities and differences.
Conclusion
While this compound does not appear to be a reagent used in automated protein sequencing, researchers have a choice between the standard PITC reagent and several alternatives. PITC remains a robust and widely used option, providing high repetitive yields and good sensitivity. For applications requiring increased hydrophilicity, SPITC presents a viable alternative. For ultimate sensitivity at the sub-picomole level, fluorescently labeled reagents like FITC offer a significant advantage, albeit with potentially different instrumentation requirements for detection. The selection of the most appropriate reagent will depend on the specific requirements of the research, including the amount of protein sample available, the desired sensitivity, and the capabilities of the available automated protein sequencer.
References
Cost-Effectiveness of 4-Ethoxy-2-nitrophenyl isocyanate for Routine Peptide Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide analysis, particularly for N-terminal sequencing and modification studies, the choice of derivatizing reagent is critical. It directly impacts the sensitivity, accuracy, and overall cost of the analytical workflow. This guide provides a comparative analysis of 4-Ethoxy-2-nitrophenyl isocyanate as a potential reagent for routine peptide analysis, weighing its characteristics against established alternatives.
Introduction to Peptide Derivatization
N-terminal derivatization of peptides is a fundamental step in various analytical techniques, including Edman degradation and mass spectrometry-based sequencing. The process involves attaching a chemical tag to the free amino group at the N-terminus of a peptide. This modification facilitates the selective cleavage and subsequent identification of the N-terminal amino acid, enabling stepwise sequencing. A desirable derivatizing reagent should exhibit high reactivity, form stable adducts, and ideally, enhance the detectability of the derivatized peptide.
Comparative Analysis of Derivatization Reagents
While pricing for this compound is not publicly available and requires direct inquiry from suppliers[1][2], a qualitative and quantitative comparison with a widely used alternative, Phenyl isothiocyanate (PITC), can provide valuable insights into its potential cost-effectiveness.
Qualitative Comparison: this compound vs. Phenyl isothiocyanate
| Feature | This compound | Phenyl isothiocyanate (PITC) | Rationale |
| Reactive Group | Isocyanate (-NCO) | Isothiocyanate (-NCS) | Both groups react with the N-terminal amine of peptides. Isocyanates are generally more reactive than isothiocyanates. |
| Potential Advantages of Substituents | The ethoxy (-OCH2CH3) and nitro (-NO2) groups may enhance the properties of the reagent. The nitro group is electron-withdrawing and can increase the reactivity of the isocyanate group. Both groups may also influence the chromatographic behavior and UV absorbance or mass spectrometric response of the derivatized peptide, potentially improving detection sensitivity. | A well-established reagent with predictable performance and a vast body of supporting literature. | |
| Potential Disadvantages | The higher reactivity of the isocyanate could lead to side reactions with other nucleophilic residues on the peptide (e.g., lysine side chains) if not carefully controlled. The larger molecular weight of the reagent will result in a larger mass shift upon derivatization. | Established protocols are optimized to minimize side reactions. |
Quantitative Data: Cost of Phenyl isothiocyanate (PITC)
The following table provides an overview of the market price for Phenyl isothiocyanate (PITC), a commonly used reagent for peptide sequencing, to serve as a cost benchmark. Prices are subject to change and may vary by supplier and purity grade.
| Supplier | Product Description | Quantity | Price (USD) |
| Supplier A | Phenyl isothiocyanate, 99%, for protein sequencing | 1 g | ~$8.43 |
| Supplier B | Phenyl isothiocyanate, for HPLC derivatization, ≥99.0% | 5 ml | ~$30.00 |
| Supplier C | Phenyl isothiocyanate, 97% | 100 g | ~$49.24 |
Note: The cost-effectiveness of any reagent is not solely determined by its price per gram but also by the required amount per reaction, reaction efficiency, and the potential for improved data quality that may reduce the need for repeat analyses.
Experimental Protocols
A detailed protocol for the N-terminal derivatization of a peptide using an isocyanate reagent is provided below. This protocol is a general guideline and may require optimization for specific peptides and analytical instrumentation.
N-Terminal Peptide Derivatization with Isocyanate Reagent
Materials:
-
Peptide sample
-
This compound or other isocyanate reagent
-
Coupling buffer (e.g., 50 mM sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 5% hydroxylamine)
-
Solvent for reagent (e.g., Acetonitrile or Dimethylformamide)
-
Solid-Phase Extraction (SPE) C18 cartridge for cleanup
-
HPLC or LC-MS system for analysis
Procedure:
-
Sample Preparation: Dissolve the peptide sample in the coupling buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a fresh solution of the isocyanate reagent in acetonitrile or DMF at a concentration of approximately 10 mg/mL.
-
Derivatization Reaction: Add a 5-10 fold molar excess of the isocyanate reagent solution to the peptide solution. Vortex the mixture gently and incubate at room temperature for 1-2 hours.
-
Quenching: Add the quenching solution to the reaction mixture to consume any excess isocyanate reagent. Incubate for 15 minutes at room temperature.
-
Sample Cleanup: Acidify the reaction mixture with 0.1% trifluoroacetic acid (TFA). Purify the derivatized peptide using a C18 SPE cartridge to remove excess reagent and salts. Elute the derivatized peptide with a suitable solvent (e.g., 80% acetonitrile in 0.1% TFA).
-
Analysis: Dry the eluted sample in a vacuum centrifuge and reconstitute in a solvent compatible with the analytical system. Analyze the derivatized peptide by HPLC or LC-MS.
Visualizations
Experimental Workflow for Peptide Derivatization and Analysis
Caption: Workflow for N-terminal peptide derivatization and analysis.
Chemical Reaction of this compound with a Peptide
Caption: Reaction of an isocyanate with a peptide's N-terminus.
Decision Tree for Reagent Selection
Caption: Decision tree for selecting a peptide derivatization reagent.
Conclusion
The selection of a derivatization reagent for routine peptide analysis is a multi-faceted decision. While this compound presents an interesting alternative to established reagents like PITC, its cost-effectiveness remains to be determined pending direct price inquiries with suppliers. The presence of ethoxy and nitro functional groups suggests potential advantages in terms of reactivity and detection, but this must be empirically validated. Researchers are encouraged to weigh the known performance and cost of standard reagents against the potential, yet unquantified, benefits of novel compounds. A thorough evaluation of performance data, alongside pricing information, will ultimately guide the most cost-effective choice for specific research needs.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Ethoxy-2-nitrophenyl isocyanate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical compounds is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Ethoxy-2-nitrophenyl isocyanate (CAS RN: 108128-49-0), a compound that requires careful management due to its reactive isocyanate group and the presence of a nitroaromatic moiety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks. Isocyanates can cause skin and respiratory sensitization, and nitroaromatic compounds are often toxic.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves such as nitrile or butyl rubber. Standard disposable gloves are not sufficient.[1] |
| Body Protection | A lab coat, chemical-resistant apron, or disposable coveralls to prevent skin contact.[1][2] |
| Respiratory Protection | A full-face or half-face respirator with organic vapor and particulate filters (A2P3 or similar rating) is recommended, especially in case of poor ventilation or spills.[1] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area safely.
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralization: Once absorbed, treat the material with a decontaminating solution. A common solution consists of 5-10% sodium carbonate and 0.5% liquid detergent in water. This mixture helps to neutralize the isocyanate group.
-
Collection and Disposal: Carefully collect the neutralized material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Decontaminate the spill area and any tools used with the same decontaminating solution.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of small quantities of this compound typically used in a laboratory setting. This process involves the neutralization of the reactive isocyanate group followed by appropriate hazardous waste disposal.
Experimental Protocol: Neutralization of this compound
Objective: To safely neutralize the isocyanate functional group of this compound, rendering it less reactive and suitable for disposal as hazardous waste.
Materials:
-
This compound waste
-
A suitable reaction vessel (e.g., a three-necked round-bottom flask) equipped with a stirrer
-
Neutralizing solution: A freshly prepared solution of 5% sodium hydroxide or a 5-10% solution of a suitable amine (e.g., ethanolamine) in an appropriate solvent (e.g., isopropanol or water). The choice of amine should be made carefully to avoid the formation of hazardous byproducts.
-
pH indicator paper
-
Appropriate PPE
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Initial Dilution: Slowly and cautiously add the this compound waste to a larger volume of an inert solvent (e.g., toluene or acetone) in the reaction vessel to dilute it. This helps to control the reaction rate.
-
Neutralization Reaction: While stirring, slowly add the neutralizing solution to the diluted isocyanate waste. The isocyanate group will react with the hydroxide or amine to form a less hazardous urea or carbamate derivative. Be aware that the reaction may be exothermic.
-
Monitoring: Monitor the reaction progress. If using an amine, the reaction is typically rapid. If using a hydroxide solution, allow the mixture to stir for several hours to ensure complete neutralization. Check the pH of the aqueous layer to ensure it remains basic.
-
Waste Segregation: After the reaction is complete, the resulting mixture should be segregated into a properly labeled hazardous waste container for organic waste. Due to the presence of the nitroaromatic group, this waste is still considered hazardous.
-
Final Disposal: The sealed container should be disposed of through an approved hazardous waste management service, in accordance with local, state, and federal regulations. Never pour the neutralized or un-neutralized chemical down the drain.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can effectively manage and dispose of this compound, ensuring a safe working environment and compliance with environmental regulations.
References
Personal protective equipment for handling 4-Ethoxy-2-nitrophenyl isocyanate
Essential Safety and Handling Guide for 4-Ethoxy-2-nitrophenyl isocyanate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety.
Inferred Hazard Profile
The hazard profile for this compound is inferred from related isocyanate compounds. Isocyanates are known to be potent respiratory and skin sensitizers, and can cause severe irritation and health effects upon exposure.[1][2]
Table 1: Inferred GHS Hazard Classifications
| Hazard Class | Hazard Category | Inferred Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Category 3/4 | Toxic or harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1] |
| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the last line of defense against exposure and must be used in conjunction with engineering controls.[2][4]
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Respiratory Protection | A full-face respirator with organic vapor and particulate filters (A2P3 or similar rating) is recommended.[4] In some situations, a powered air-purifying respirator (PAPR) or a supplied-air respirator may be necessary. | Isocyanates are potent respiratory sensitizers and can cause severe respiratory issues.[1] |
| Hand Protection | Chemical-resistant gloves such as butyl rubber or nitrile are required.[1][4] Standard disposable latex gloves are not sufficient.[2] | To prevent skin contact, which can lead to irritation and sensitization.[1] |
| Eye Protection | Chemical safety goggles are essential. If not using a full-face respirator, a face shield should also be worn.[1][4] | To protect against splashes and vapors that can cause serious eye irritation. |
| Skin and Body Protection | A disposable chemical-resistant suit or coverall is necessary to prevent skin contact.[1][4] | Isocyanates can be absorbed through the skin and cause irritation and sensitization. |
Operational and Disposal Plans
Experimental Workflow Diagram
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
